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Foundational

Molecular mechanism of action of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine

An In-Depth Technical Guide to Elucidating the Molecular Mechanism of Action of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine Abstract This technical guide provides a comprehensive framework for elucidating the molecular me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Molecular Mechanism of Action of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine

Abstract

This technical guide provides a comprehensive framework for elucidating the molecular mechanism of action of the novel compound, 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine. Recognizing the absence of established data for this specific molecule, we present a hypothesis-driven approach grounded in the well-documented pharmacological activities of its constituent moieties: the thiazole ring and the guanidine group. This document is intended for researchers, scientists, and drug development professionals, offering a structured and logical pathway for target identification, validation, and characterization of the downstream cellular effects of this compound. By integrating established experimental protocols with expert insights, this guide serves as a practical roadmap for a thorough mechanistic investigation.

Introduction: A Molecule of Rational Design

The structure of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine suggests a rational design strategy, leveraging the pharmacological promiscuity of both the thiazole and guanidine functionalities. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-cancer, and anti-diabetic properties[1][2][3]. The thiazole ring is a key component in numerous FDA-approved drugs[2]. Similarly, the guanidine group is a critical pharmacophore in many therapeutic agents, recognized for its ability to interact with various biological targets through hydrogen bonding and electrostatic interactions[4][5]. Guanidine-containing compounds have demonstrated efficacy as enzyme inhibitors and receptor modulators in a range of diseases[4][6].

The combination of these two moieties in 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine presents a compelling case for investigating its potential as a novel therapeutic agent. The 3-bromophenyl substituent further adds to the structural complexity and potential for specific molecular interactions. This guide outlines a systematic approach to unravel its molecular mechanism, transforming it from a chemical entity into a well-characterized pharmacological tool.

Postulated Mechanisms and Putative Molecular Targets

Based on the known activities of its constituent parts, we can formulate several primary hypotheses for the molecular mechanism of action of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine. These hypotheses will form the basis of our experimental investigations.

Hypothesis 1: Kinase Inhibition

Many thiazole-containing compounds are known to be kinase inhibitors. The guanidine group can mimic the protonated amine of arginine, a key residue in many kinase active sites. Therefore, a primary hypothesis is that our compound targets one or more protein kinases, leading to the disruption of downstream signaling pathways.

  • Potential Kinase Targets:

    • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR

    • Non-Receptor Tyrosine Kinases: Src, Abl

    • Serine/Threonine Kinases: Akt, MAPK/ERK, CDK

Hypothesis 2: Modulation of Guanine Nucleotide-Binding Proteins (G Proteins)

The guanidine moiety bears a structural resemblance to the guanine headgroup of GTP. This suggests the possibility of interaction with G proteins or their regulators.

  • Potential Targets:

    • G Protein-Coupled Receptors (GPCRs): As an agonist or antagonist.

    • Small GTPases: Ras, Rho, Rac families.

Hypothesis 3: Inhibition of Nitric Oxide Synthase (NOS)

Guanidine-containing compounds are well-established inhibitors of nitric oxide synthase (NOS) enzymes, which play crucial roles in various physiological and pathological processes.

  • Potential Targets:

    • Inducible NOS (iNOS)

    • Endothelial NOS (eNOS)

    • Neuronal NOS (nNOS)

Hypothesis 4: Interaction with Ion Channels

The guanidinium group is known to interact with and block certain ion channels.

  • Potential Targets:

    • Voltage-gated sodium channels

    • Potassium channels

Experimental Workflow for Mechanism of Action Elucidation

A multi-pronged experimental approach is essential for a comprehensive understanding of the compound's mechanism of action. This workflow is designed to be iterative, with findings from earlier stages informing the direction of subsequent experiments.

MOA_Workflow cluster_Phase1 Phase 1: Target Identification cluster_Phase2 Phase 2: Target Validation & Characterization cluster_Phase3 Phase 3: Pathway Analysis & Functional Genomics A Phenotypic Screening (e.g., cell viability, proliferation) B Affinity-based Proteomics (e.g., Chemical Proteomics) A->B Identified Phenotype C Genetic Screening (e.g., CRISPR/Cas9 or shRNA screens) A->C Identified Phenotype D Direct Binding Assays (e.g., SPR, ITC, MST) B->D Putative Targets C->D Validated Genetic Hits E In Vitro Enzymatic Assays (e.g., Kinase activity assays) D->E Confirmed Binder F Cellular Target Engagement Assays (e.g., CETSA) D->F Confirmed Binder G Western Blotting for Key Signaling Proteins E->G Validated Target Activity F->G Confirmed Cellular Target H Transcriptomic Analysis (RNA-seq) G->H I Phosphoproteomics G->I

Caption: A streamlined workflow for elucidating the molecular mechanism of action.

Phase 1: Target Identification

The initial phase focuses on identifying the primary biological target(s) of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine.

This method aims to isolate and identify proteins that directly bind to the compound of interest.

Materials:

  • 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine

  • Linker-modified version of the compound for immobilization

  • Affinity resin (e.g., NHS-activated sepharose beads)

  • Cell lysate from a relevant cell line

  • Wash buffers (e.g., TBS with varying salt concentrations)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometer

Procedure:

  • Immobilization: Covalently attach the linker-modified compound to the affinity resin.

  • Incubation: Incubate the immobilized compound with cell lysate to allow for protein binding.

  • Washing: Perform a series of stringent washes to remove non-specific binders.

  • Elution: Elute the specifically bound proteins from the resin.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify high-confidence protein hits.

Phase 2: Target Validation and Characterization

Once putative targets are identified, it is crucial to validate these interactions and characterize their nature.

SPR is a label-free technique to measure the binding affinity and kinetics between a ligand and an analyte.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Purified recombinant target protein

  • 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine in a suitable running buffer

  • Immobilization reagents (e.g., EDC/NHS)

Procedure:

  • Immobilization: Immobilize the purified target protein onto the sensor chip.

  • Binding Analysis: Flow a series of concentrations of the compound over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.

  • Kinetic Analysis: Fit the binding data to a suitable model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

ParameterDescription
ka (on-rate) The rate at which the compound binds to the target.
kd (off-rate) The rate at which the compound dissociates from the target.
KD (Koff/Kon) The equilibrium dissociation constant, a measure of binding affinity.
Phase 3: Pathway Analysis and Functional Genomics

With a validated target, the focus shifts to understanding the downstream cellular consequences of target engagement.

Western blotting is used to detect changes in the expression and phosphorylation status of key signaling proteins.

Materials:

  • Cells treated with 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine

  • Lysis buffer

  • Primary antibodies against the target and downstream signaling proteins (and their phosphorylated forms)

  • Secondary antibodies conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound for various times and concentrations, then lyse the cells.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation.

Proposed Signaling Pathway Diagram

Based on the primary hypothesis of kinase inhibition, the following signaling pathway can be investigated.

Kinase_Signaling_Pathway Compound 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine RTK Receptor Tyrosine Kinase (RTK) Compound->RTK Inhibition Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Postulated inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the elucidation of the molecular mechanism of action of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine. By systematically progressing through target identification, validation, and pathway analysis, researchers can build a comprehensive understanding of this novel compound's biological activity. The insights gained from these studies will be invaluable for its future development as a potential therapeutic agent. Future work should focus on in vivo studies to confirm the cellular effects in a physiological context and to evaluate its pharmacokinetic and pharmacodynamic properties.

References

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (n.d.). PubMed.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). Molecules.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). Molecules.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry.
  • Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute.
  • Mechanisms of Action in Small Molecules. (n.d.). SmallMolecules.com.
  • Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. (n.d.).
  • Cracking the Code of Drug Discovery: Small Molecules and Target Identific
  • Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Rel
  • Biological activities of guanidine compounds. (2009). PubMed.
  • Structures of the represented guanidine compounds containing drugs or... (n.d.).
  • The Chemistry and Biology of Guanidine N
  • Biologically active guanidine alkaloids. (2025). ScienceOpen.
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and comput
  • Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. (2017). MDPI.

Sources

Exploratory

A Technical Guide to the In Vitro Biological Evaluation of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine

Executive Summary This document provides a comprehensive technical framework for the in vitro biological characterization of the novel chemical entity, 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine. This compound integrates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides a comprehensive technical framework for the in vitro biological characterization of the novel chemical entity, 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine. This compound integrates three key structural motifs known for significant pharmacological activity: a 2-aminothiazole core, a guanidine group, and a bromophenyl substituent. The thiazole ring is a versatile moiety found in numerous drugs, exhibiting a wide range of biological effects including antimicrobial and anticancer properties.[1][2] The guanidine functional group is also a recognized pharmacophore present in various therapeutic agents.[3][4] Furthermore, the incorporation of a bromine atom on the phenyl ring is a common medicinal chemistry strategy to potentially enhance binding affinity and overall potency.[5][6] Given this structural rationale, a systematic, multi-tiered in vitro evaluation is warranted. This guide outlines a logical progression of experiments, from broad primary screening for antimicrobial and anticancer activity to more focused secondary assays aimed at elucidating the mechanism of action. Each proposed protocol is grounded in established scientific methodologies to ensure data integrity and reproducibility.

Introduction to the Pharmacological Rationale

The Thiazole-Guanidine Scaffold: A Privileged Structure

The convergence of a thiazole nucleus and a guanidine moiety creates a "privileged structure" with high potential for biological activity. Thiazole derivatives are known to possess a vast spectrum of therapeutic potentials, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[1][7] The 2-aminothiazole core, in particular, is a cornerstone in the synthesis of many biologically active molecules and is a key component of clinically approved drugs like the anticancer agent Dasatinib.[7][8]

Simultaneously, the guanidinium group, which is protonated at physiological pH, is adept at forming strong hydrogen bonds and salt bridges with biological targets such as enzymes and receptors.[4] This has led to the development of guanidine-containing compounds with antimicrobial, anticancer, and receptor-modulating activities.[3][5][9]

The Role of the 3-Bromophenyl Substituent

The strategic placement of a halogen, such as bromine, on an aromatic ring is a well-established method for modulating a compound's pharmacokinetic and pharmacodynamic properties. The bromine atom can alter lipophilicity, influence metabolic stability, and participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to protein targets. Studies on analogous structures have demonstrated that bromo-substitution can significantly increase potency. For instance, bromo-substituted phenyl-guanidine analogs were found to be more potent inhibitors of ischemia-evoked calcium overload than their non-halogenated counterparts.[5] Similarly, 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising antimicrobial and anticancer activities.[6][10]

This guide, therefore, proposes a robust in vitro testing cascade to systematically explore the biological potential of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine.

Proposed Synthesis and Compound Profile

The synthesis of the title compound can be plausibly achieved via the Hantzsch thiazole synthesis, a classical and reliable method for creating the thiazole core.[8][11]

G A 3-Bromoacetophenone + Thiourea B Hantzsch Thiazole Synthesis (e.g., with I₂ catalyst) A->B Step 1 C 4-(3-Bromophenyl)thiazol-2-amine B->C Intermediate D Guanylation Reaction (e.g., with 1H-pyrazole-1-carboxamidine) C->D Step 2 E 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine (Target Compound) D->E Final Product

Caption: Proposed two-step synthesis workflow for the target compound.

A Tiered Strategy for In Vitro Biological Profiling

A logical, tiered approach is essential for efficiently characterizing a novel compound. The initial phase involves broad screening to identify any significant biological activity. Positive "hits" from this primary screen then justify progression to more complex and resource-intensive secondary assays designed to uncover the mechanism of action (MoA).

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary MoA Assays Antimicrobial Antimicrobial & Antifungal (MIC/MBC Assay) Enzyme Enzyme Inhibition (Kinase/Protease Assay) Anticancer Antiproliferative (SRB Assay) Apoptosis Apoptosis Assay (Flow Cytometry) Anticancer->Apoptosis If Cytotoxic Anticancer->Enzyme If Cytotoxic Receptor Receptor Binding (Radioligand Assay) Anticancer->Receptor If Cytotoxic Start Compound Start->Antimicrobial Start->Anticancer

Caption: Tiered workflow for in vitro biological evaluation.

Detailed Protocols: Primary Screening

The objective of primary screening is to cast a wide net and determine if the compound exhibits any general bioactivity at reasonable concentrations. All protocols must include a vehicle control (e.g., DMSO) and a relevant positive control drug to ensure the assay is performing correctly.

Protocol: Antimicrobial and Antifungal Susceptibility Testing

Rationale: The thiazole and guanidine moieties are well-represented in antimicrobial agents.[4][12] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]

Methodology: Broth Microdilution MIC Assay

  • Preparation of Inoculum: Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the logarithmic phase in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). Adjust the suspension to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using the appropriate broth to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound.

  • Controls: Include wells for a sterility control (broth only), growth control (broth + inoculum), vehicle control (broth + inoculum + max DMSO concentration), and a positive control drug (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed. To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), a small aliquot from each clear well is plated on agar. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Protocol: Antiproliferative Activity in Human Cancer Cells

Rationale: Many thiazole-containing compounds exhibit potent anticancer activity.[7][13] The Sulforhodamine B (SRB) assay is a reliable and sensitive method for measuring drug-induced cytotoxicity by staining total cellular protein.[6]

Methodology: Sulforhodamine B (SRB) Assay

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) into 96-well plates at an appropriate density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the title compound (e.g., from 100 µM to 0.01 µM) for 72 hours.

  • Cell Fixation: Discard the supernatant and fix the adherent cells with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash and Solubilize: Remove the unbound dye by washing four times with 1% (v/v) acetic acid and air dry. Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Data Analysis: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined by plotting percentage inhibition versus log-transformed compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation and Interpretation

Quantitative data from primary screens should be summarized in clear, comparative tables.

Table 1: Example Data Summary for Antimicrobial Screening

Microbial Strain Compound MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Fluconazole MIC (µg/mL)
S. aureus (Gram +) 8 1 N/A
E. coli (Gram -) >128 0.5 N/A

| C. albicans (Fungus) | 32 | N/A | 2 |

Interpretation: A low MIC value (e.g., <16 µg/mL) suggests significant activity and warrants further investigation.

Table 2: Example Data Summary for Antiproliferative Screening

Cell Line Compound IC₅₀ (µM) Doxorubicin IC₅₀ (µM)
MCF-7 (Breast) 5.2 0.8
A549 (Lung) 12.8 1.1

| HCT116 (Colon) | 7.5 | 0.9 |

Interpretation: An IC₅₀ value in the low micromolar or nanomolar range is considered a potent hit, indicating the compound effectively inhibits cancer cell proliferation.

Secondary Assays for Mechanism of Action (MoA)

If the primary screens yield a potent hit (e.g., an IC₅₀ < 10 µM in an anticancer assay), the next logical step is to investigate how the compound works.

Protocol: Elucidation of Anticancer MoA via Apoptosis Assay

Rationale: A common mechanism for anticancer drugs is the induction of programmed cell death, or apoptosis. Flow cytometry using Annexin V and Propidium Iodide (PI) co-staining is a standard method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

G cluster_0 cluster_1 cluster_2 Stimulus 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine Caspase Caspase Cascade Activation Stimulus->Caspase PS Phosphatidylserine (PS) Translocation to Outer Membrane Annexin Annexin V-FITC Binds to PS (Early Apoptosis) PS->Annexin Detected by Caspase->PS Membrane Loss of Membrane Integrity Caspase->Membrane PI Propidium Iodide (PI) Enters Cell (Late Apoptosis/Necrosis) Membrane->PI Detected by

Caption: Logical flow from compound action to apoptosis detection.

Methodology: Annexin V/PI Flow Cytometry

  • Cell Treatment: Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol and incubate in the dark for 15 minutes.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells A significant increase in the Annexin V+ populations compared to the vehicle control indicates the induction of apoptosis.

Conclusion and Future Directions

This guide presents a structured and scientifically rigorous approach to define the in vitro biological activity of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine. The proposed cascade, beginning with broad screening for antimicrobial and antiproliferative effects and progressing to targeted mechanism-of-action studies, provides a clear path for its preclinical evaluation. Positive results from this in vitro profiling would establish a strong foundation for subsequent investigations, including in vivo efficacy studies, ADME/Tox profiling, and further structure-activity relationship (SAR) development to optimize this promising chemical scaffold.

References

  • Taylor & Francis. (2021). Convenient Synthesis of Some New Thiophene, Pyrazole, and Thiazole Derivatives Bearing Biologically Active Sulfonyl Guanidine Moiety.
  • ResearchGate. (2017). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW HETEROCYCLIC GUANIDINE DERIVATIVES.
  • PubMed Central (PMC). In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics.
  • ISCA. (2013). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives.
  • MDPI. (2024). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains.
  • ACS Publications. (2021). Identification of Thiazoyl Guanidine Derivatives as Novel Antifungal Agents Inhibiting Ergosterol Biosynthesis for Treatment of Invasive Fungal Infections.
  • PubMed. (2009). N(G)-acylated Aminothiazolylpropylguanidines as Potent and Selective Histamine H(2) Receptor Agonists.
  • Google Patents. (1998). WO1998040367A1 - Novel thiazole derivatives and their preparation.
  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • PubMed Central (PMC). Guanidine platinum(II) complexes: synthesis, in vitro antitumor activity, and DNA interactions.
  • PubMed Central (PMC). (2024). Molecular modelling studies and in vitro enzymatic assays identified A 4-(nitrobenzyl)guanidine derivative as inhibitor of SARS-CoV-2 Mpro.
  • Thermo Fisher Scientific. AN001055: Assay of guanidine in pharmaceutical formulations.
  • PubMed. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities.
  • ResearchGate. 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies.
  • PubMed Central (PMC). (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • ResearchGate. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
  • PubMed Central (PMC). (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene].

Sources

Foundational

The Ascendant Role of Thiazole-Guanidine Scaffolds in Modern Drug Discovery: A Technical Guide for Small Molecule Inhibitor Development

Abstract The thiazole-guanidine structural motif has emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility and potent inhibitory activity across a diverse range of therapeutic targ...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiazole-guanidine structural motif has emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility and potent inhibitory activity across a diverse range of therapeutic targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive review of thiazole-guanidine based small molecule inhibitors. We will delve into the synthetic strategies, explore the nuanced mechanisms of action, and analyze the critical structure-activity relationships that govern their efficacy. This guide is designed to not only be an authoritative reference but also to spark innovation in the rational design of next-generation therapeutics.

Introduction: The Thiazole-Guanidine Moiety - A Marriage of Versatility and Potency

The fusion of a thiazole ring with a guanidine group creates a unique chemical entity with a rich pharmacophore. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, offers a rigid scaffold with diverse points for substitution, allowing for the fine-tuning of steric and electronic properties.[1][2] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it an ideal anchor for binding to biological targets.[3]

The guanidinium group, on the other hand, is a strongly basic and highly resonance-stabilized functional group. It is protonated at physiological pH, enabling it to form strong ionic interactions and a network of hydrogen bonds with negatively charged residues, such as aspartate and glutamate, commonly found in the active sites of enzymes.[4] This ability to mimic the side chain of arginine, a key amino acid in many biological recognition processes, is a cornerstone of the therapeutic potential of this scaffold.[5][6]

This guide will navigate the landscape of thiazole-guanidine inhibitors, from their foundational synthesis to their application in targeting a spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Synthetic Strategies: Building the Thiazole-Guanidine Core

The construction of the thiazole-guanidine scaffold can be approached through several synthetic routes, with the Hantzsch thiazole synthesis being a cornerstone methodology.[7] This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.

The Hantzsch Thiazole Synthesis: A Classic and Adaptable Route

The Hantzsch synthesis provides a straightforward and versatile method for the preparation of 2-aminothiazole derivatives, which can then be further functionalized to introduce the guanidine moiety or can be formed from a guanidinyl-thiourea precursor.[7]

Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis

  • Reaction Setup: To a solution of the appropriate α-haloketone (1.0 eq) in a suitable solvent (e.g., ethanol, acetone) is added the corresponding thiourea or guanidinyl-thiourea derivative (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired 2-aminothiazole or 2-guanidinothiazole derivative.

A variety of substituted thiazole-guanidines can be synthesized by modifying the starting materials. For instance, the use of 1,3-dibromoacetone and 2-imino-4-thiobiuret can yield 1-(4-bromomethyl-2-thiazolyl)guanidine, a key intermediate for the synthesis of famotidine.[8]

Modified and Alternative Synthetic Routes

Beyond the classical Hantzsch synthesis, other methods have been developed to access the thiazole-guanidine core. A modified Gewald reaction, for example, allows for the synthesis of substituted thiazoles from nitriles and a pro-aldehyde equivalent, offering an alternative pathway that can be influenced by the choice of base.[9] The development of multi-component reactions (MCRs) is also gaining traction, aligning with the principles of green chemistry to create more efficient and sustainable synthetic processes.[10]

Therapeutic Targets and Mechanisms of Action

The thiazole-guanidine scaffold has demonstrated inhibitory activity against a wide array of biological targets, underscoring its therapeutic potential. The mechanism of action is intrinsically linked to the specific target and the overall molecular structure of the inhibitor.

Enzyme Inhibition: Mimicry and Covalent Modification

A primary mechanism of action for many thiazole-guanidine inhibitors is their ability to act as competitive inhibitors, often by mimicking the natural substrate of an enzyme.

  • Nitric Oxide Synthase (NOS) Inhibition: Thiazole-guanidine derivatives have been developed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[5] The positively charged guanidinium group mimics the guanidinium group of the natural substrate, L-arginine, allowing it to interact with a conserved glutamate residue in the active site.[5][6] Selectivity for nNOS over other isoforms like eNOS and iNOS can be achieved by exploiting subtle differences in the active site architecture through modifications to the "tail" end of the inhibitor.[5][11]

  • β-Secretase (BACE1) Inhibition: In the context of Alzheimer's disease, thiazole-guanidine based compounds have been investigated as inhibitors of BACE1, a key enzyme in the production of amyloid-β peptides.[12][13] The guanidine moiety can interact with the catalytic aspartic acid residues in the active site of BACE1.[4][12] The design of these inhibitors often involves a fragment-based approach to optimize interactions with the hydrophobic pockets of the enzyme.[14]

  • Protein Kinase Inhibition: The thiazole framework is a common feature in many protein kinase inhibitors.[15] Thiazole-guanidine derivatives can target various kinases involved in cancer progression by competing with ATP for binding to the kinase domain. The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, contributing to the binding affinity.[3]

Signaling Pathway: BACE1 Inhibition in Alzheimer's Disease

BACE1_Inhibition cluster_pathway Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Peptide APP->Abeta Cleavage by BACE1 BACE1 β-Secretase (BACE1) gamma_Secretase γ-Secretase Plaques Amyloid Plaques (Neurotoxic) Abeta->Plaques Aggregation Inhibitor Thiazole-Guanidine Inhibitor Inhibitor->BACE1

Caption: Thiazole-guanidine inhibitors block the cleavage of APP by BACE1.

Antimicrobial and Antifungal Activity

Thiazole-guanidine derivatives have also emerged as promising agents against microbial and fungal pathogens.

  • Antibacterial Action: Some thiazole aminoguanidines exhibit bactericidal activity, particularly against Gram-positive bacteria, by inhibiting the biosynthesis of the bacterial cell wall.[16] The lipophilic and electrophilic characteristics of different parts of the molecule play a crucial role in their antibacterial efficacy.[16]

  • Antifungal Action: Novel thiazole guanidine derivatives have been identified as potent antifungal agents that inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[17][18] This mechanism provides an alternative to existing antifungal drugs and shows activity against azole-resistant strains.[17]

Structure-Activity Relationship (SAR) Studies: The Key to Optimization

The biological activity of thiazole-guanidine inhibitors is highly dependent on the nature and position of substituents on both the thiazole and guanidine moieties, as well as any appended aryl or other lipophilic groups.

Modification Site General Observation on Activity Reference
Thiazole Ring (C4/C5) Substitution at the 4-position of the thiazole ring with phenyl or indolyl groups is crucial for activity against gastric (H+/K+)-ATPase. Substitution at the 5-position generally does not enhance potency.[19]
Guanidine Moiety Substitution on the guanidine group, for example with a benzyl group, can increase the inhibitory activity against proton pumps.[19]
Aryl/Lipophilic Group For antibacterial thiazole aminoguanidines, a lipophilic n-butylphenyl group at the C2 terminal contributes to activity. The nature of substituents on this aryl ring (e.g., fluorine vs. hydroxyl) can significantly impact potency.[16]
Linker In nNOS inhibitors, the length and nature of the linker connecting the thiazole-guanidine "head" to the "tail" group are critical for achieving high affinity and selectivity.[5]

Experimental Workflow: High-Throughput Screening for Inhibitor Discovery

HTS_Workflow start Start library Thiazole-Guanidine Compound Library start->library dispensing Compound Dispensing (Acoustic/Pin Tool) library->dispensing assay_prep Prepare Assay Plates (Enzyme/Substrate/Cells) assay_prep->dispensing incubation Incubation dispensing->incubation detection Signal Detection (Fluorescence/Luminescence) incubation->detection data_analysis Data Analysis (Hit Identification) detection->data_analysis hit_validation Hit Validation & Dose-Response data_analysis->hit_validation sar Structure-Activity Relationship (SAR) Analysis hit_validation->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for identifying and optimizing thiazole-guanidine inhibitors.

Future Perspectives and Conclusion

The thiazole-guanidine scaffold continues to be a fertile ground for the discovery of novel small molecule inhibitors. The inherent "drug-like" properties of many of these compounds, coupled with their synthetic tractability, make them highly attractive for further development. Future research will likely focus on:

  • Expanding the Target Space: Exploring the activity of thiazole-guanidine libraries against new and emerging therapeutic targets.

  • Improving Selectivity: Fine-tuning the molecular architecture to enhance selectivity for specific enzyme isoforms or receptor subtypes, thereby minimizing off-target effects.

  • Multi-target Inhibitors: Designing single molecules that can modulate multiple targets within a disease pathway, a promising strategy for complex diseases like cancer and neurodegenerative disorders.[20]

  • Optimizing Pharmacokinetics: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

References

  • Synthesis of thiazole derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY5C7pPon3ZNwmSm48r1c3S_rkXVGPQDz4XPESfBQGF5H_BkTTgPXUw4k-mo73wZrEaZ6rxFNwEBT-qJRJFBSUmatrS0tTOzrVRjWxvuIPsqDrFEMGp5bb3a8g0eqHSkFRfoZTyKrr6Po=]
  • Structure-activity relationship studies of 4-substituted-2-guanidinothiazoles: reversible inhibitors of gastric (H+/K+)-ATPase. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd-2yt9QXEtGLMC2C37OLb_qPGudPzHQTLimnBq-s-p88GbvyLNKUmL-6_knMd3aIBETsm7__wwTHQiHUn8OGMk76VFNNj8OBgu-thwJj611msM63MvSiY2ZTTmIafcIVYgA==]
  • Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7482200/]
  • New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbKg4yZH0kwt8oXEbkjD5nuYuBAlXoUwKZL3wC8kGi8L75saRMgSkzkVz6RXHlls-4H_kFIJCi9zsthzex0YKXAe183yPLgfc2gR5YBYwHMaDqhlONV5t9EhH4Hz2itBYFkAi6dcma6lguuUnLdzA=]
  • Identification of Thiazoyl Guanidine Derivatives as Novel Antifungal Agents Inhibiting Ergosterol Biosynthesis for Treatment of Invasive Fungal Infections. [URL: https://pubmed.ncbi.nlm.nih.gov/34200300/]
  • Development and Structural Modification of BACE1 Inhibitors. [URL: https://www.mdpi.com/1420-3049/22/1/2]
  • Novel thiazole derivatives and their preparation. [URL: https://patents.google.
  • Thiazole formation through a modified Gewald reaction. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4445277/]
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpOK8EZ7Ao3u7O9MwJm0xvfS9rRxI9LTv8m9KuVWIPh34GiGc3RZ3C7SSuEfnhQOcbNG62k7dhBOi93LFfAxlH_lpb1QeFpzjXZil6RwdJsdOuu_ctkNBIKw-g597wRu44GX0fKnroAxp-aQo=]
  • Thiophene/thiazole-benzene replacement on guanidine derivatives targeting α 2 -Adrenoceptors. [URL: https://www.researchgate.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. [URL: https://pubmed.ncbi.nlm.nih.gov/37642436/]
  • Identification of Thiazoyl Guanidine Derivatives as Novel Antifungal Agents Inhibiting Ergosterol Biosynthesis for Treatment of Invasive Fungal Infections. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00883]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999121/]
  • Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02868j]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [URL: https://www.mdpi.com/1420-3049/26/5/1449]
  • Development of Thiazole-guanidine Complexes for Catalytic Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpnBDJ6khwXpaTh7KJpQnlueyYy9_7Em0Up0O9jTgWBuO9TTdZP3_JvAmo1gDmvnkO5FoQuVrrDZTIJHXqDqZbChE22zef908NamP9OQSw9iWUUjlYqihJNlkSvewB9iWVku8_jxeO2WVrLKQjny69RAER_-HngdkGmm6XrSDdmMBVho8b-vJQQPbgV68Ey__5uOcYzON_wXb0RUAR4Mw6wYpB6szy39tYi_e3_VmDvA==]
  • Discovery of benzothiazole guanidines as novel inhibitors of thrombin and trypsin IV. [URL: https://pubmed.ncbi.nlm.nih.gov/22612711/]
  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. [URL: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2024.1449906/full]
  • 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9913165/]
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. [URL: https://pubs.acs.org/doi/10.1021/jm500511q]
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503929/]
  • Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/40644922/]
  • Synthesis of novel 2-amino thiazole derivatives. [URL: https://www.derpharmachemica.
  • Nω-NITRO-Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257697/]
  • Discovery of BACE1 Inhibitors for the Treatment of Alzheimer's Disease. [URL: https://www.intechopen.com/chapters/55981]
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955009/]
  • Thiazole-containing compounds as therapeutic targets for cancer therapy. [URL: https://pubmed.ncbi.nlm.nih.gov/31926469/]
  • Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5785312/]
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. [URL: https://www.mdpi.com/1424-8247/12/10/266]
  • Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2745779/]
  • Synthesis of 2-aminothiazole derivatives. [URL: https://www.researchgate.
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [URL: https://www.jocpr.
  • Potential Therapeutic Targets of Thiazole Derivatives: An In-depth Technical Guide. [URL: https://www.benchchem.
  • An Inducible Nitric Oxide Synthase Dimerization Inhibitor Prevents the Progression of Osteoarthritis. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.846549/full]
  • Thiazole-containing compounds as therapeutic targets for cancer therapy. [URL: https://www.researchgate.net/publication/338575080_Thiazole-containing_compounds_as_therapeutic_targets_for_cancer_therapy]
  • The Structural Evolution of β-Secretase Inhibitors: A Focus on the Development of Small-Molecule Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4011030/]
  • Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase. [URL: https://pubmed.ncbi.nlm.nih.gov/8741893/]
  • Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. [URL: https://www.mdpi.com/1424-8247/17/10/1253]
  • An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). [URL: https://www.preprints.org/manuscript/202312.0298/v1]
  • Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy. [URL: https://www.researchgate.
  • Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. [URL: https://www.mdpi.com/1660-3397/20/9/599]
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [URL: https://www.mdpi.com/1422-0067/24/21/15744]
  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6271059/]
  • Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. [URL: https://www.researchgate.net/publication/380004351_Synthesis_of_new_pyrazine-thiazole_analogs_Molecular_modeling_anticancer_activity_and_pharmacokinetic_properties]

Sources

Exploratory

A Comprehensive Technical Guide to Target Identification and Deconvolution for 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine

Abstract The deconvolution of a small molecule's biological target(s) is a critical step in the drug discovery pipeline, transforming a compound with an interesting phenotypic effect into a tool for understanding biology...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The deconvolution of a small molecule's biological target(s) is a critical step in the drug discovery pipeline, transforming a compound with an interesting phenotypic effect into a tool for understanding biology and a lead for rational drug design.[1][2] This guide provides a comprehensive, multi-platform strategy for the target identification of 1-(4-(3-bromophenyl)thiazol-2-yl)guanidine, a novel compound with an uncharacterized mechanism of action. We present an integrated workflow that begins with cost-effective in silico predictions to generate hypotheses, progresses to direct biochemical validation of protein-ligand interactions, and culminates in functional validation within a cellular context. By synergistically employing computational methods, affinity-based proteomics, and cellular target engagement assays, this framework offers a robust and self-validating pathway to confidently identify and prioritize the molecular targets of novel bioactive compounds.

Section 1: The Challenge and Strategic Imperative

The compound 1-(4-(3-bromophenyl)thiazol-2-yl)guanidine, hereafter referred to as "Compound X," represents a common starting point in drug discovery: a molecule identified through phenotypic screening with a desirable biological effect, but an unknown mechanism of action. While related thiazole and guanidine scaffolds have shown diverse activities, from anticancer to antimicrobial, assuming a mechanism is premature and limits the potential for novel discoveries.[3][4][5] Identifying the direct molecular target is paramount to understanding its efficacy, predicting potential side effects, and enabling structure-based drug design.[1]

Our strategy is built on the principle of evidentiary convergence. No single method is foolproof; therefore, we utilize a phased approach where the outputs of computational, biochemical, and cellular methods are integrated to build a high-confidence case for one or more targets.

cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Synthesis & Confirmation InSilico In Silico Prediction (Ligand & Structure-Based) AC_MS Affinity Chromatography-MS InSilico->AC_MS Hypothesized Targets DARTS DARTS InSilico->DARTS CETSA Cellular Thermal Shift Assay (CETSA) AC_MS->CETSA Validated Binders CRISPR CRISPR Screening AC_MS->CRISPR DARTS->CETSA Target High-Confidence Target(s) CETSA->Target Cellular Engagement CRISPR->Target Functional Relevance

Caption: Integrated workflow for target deconvolution.

Section 2: Phase 1 - In Silico Target Prediction

Rationale: Before committing to resource-intensive wet-lab experiments, computational methods provide a powerful and cost-effective way to survey the potential target landscape.[6][7] These approaches harness vast biological and chemical databases to generate testable hypotheses based on the structure of Compound X.

Method 2.1: Ligand-Based Target Prediction

Expertise & Experience: This method operates on the "guilt-by-association" principle: structurally similar molecules often share similar biological targets. Its strength lies in its speed and its ability to leverage the wealth of existing bioactivity data. We use this to identify broad target families that are likely to interact with the thiazole-guanidine scaffold.

Protocol:

  • Compound Preparation: Generate a 2D structure and 3D conformer of Compound X.

  • Database Selection: Utilize public and commercial databases such as ChEMBL, BindingDB, and PubChem.

  • Similarity Search: Perform 2D similarity searches (e.g., using Tanimoto coefficient) to find compounds with high structural similarity.

  • Target Annotation Analysis: Collect the annotated targets of the structurally similar "hit" compounds.

  • Hypothesis Generation: Group the identified targets by protein family (e.g., kinases, GPCRs, proteases) to build an initial hypothesis list. For instance, a search might reveal that similar guanidinic structures often target acetylcholinesterase or histamine receptors.[8]

Method 2.2: Structure-Based Reverse Docking

Expertise & Experience: Unlike ligand-based methods, reverse docking is a structure-based approach that "tests" the binding of Compound X against thousands of known protein structures.[9] This allows for the discovery of potentially novel targets that may not have been identified for structurally related compounds. The key is to use a robust scoring function and to treat the top hits as hypotheses requiring validation, not as definitive answers.

Protocol:

  • Ligand Preparation: Prepare a low-energy 3D conformation of Compound X, assigning appropriate atom types and charges.

  • Target Database: Use a database of druggable protein binding sites, such as the Protein Data Bank (PDB).

  • Docking Simulation: Systematically dock Compound X into the binding pocket of each protein in the database using software like AutoDock or Glide.

  • Scoring and Ranking: Rank the potential targets based on the predicted binding affinity (docking score).

  • Hit Filtering: Filter the ranked list based on biological relevance to the observed phenotype of Compound X, if known.

cluster_ligand Ligand-Based cluster_structure Structure-Based CompoundX Compound X Structure db_chem Chemical Databases (ChEMBL, PubChem) CompoundX->db_chem docking Reverse Docking Simulation CompoundX->docking similar_compounds Structurally Similar Compounds db_chem->similar_compounds annotated_targets Known Targets of Similar Compounds similar_compounds->annotated_targets HypothesisList Prioritized Target Hypothesis List annotated_targets->HypothesisList db_prot Protein Structure Database (PDB) db_prot->docking ranked_hits Ranked Protein Hits (by Score) docking->ranked_hits ranked_hits->HypothesisList

Caption: In silico hypothesis generation workflow.

Data Presentation: Hypothetical In Silico Results

Target Candidate Method Supporting Evidence / Score Confidence
AcetylcholinesteraseLigand-BasedHigh similarity to known AChE inhibitorsMedium
Histamine H2 ReceptorLigand-BasedGuanidine core is a known H2 agonist pharmacophore[8]Medium
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)Reverse DockingDocking Score: -9.8 kcal/molLow
Cyclin-Dependent Kinase 2 (CDK2)Reverse DockingDocking Score: -9.5 kcal/molLow
GABA-A ReceptorLigand-BasedThiazole ring present in some receptor modulatorsLow

Section 3: Phase 2 - Biochemical Validation

Rationale: This phase aims to provide direct physical evidence of binding between Compound X and the protein targets hypothesized in Phase 1. We employ orthogonal methods to increase confidence and mitigate the risks of artifacts from any single technique.

Method 3.1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Expertise & Experience: AC-MS is a cornerstone of target identification.[10][11][12] Its success hinges on the design of the affinity probe. A linker must be attached to a part of Compound X that is not essential for target binding. Preliminary Structure-Activity Relationship (SAR) data is invaluable here; in its absence, the least sterically hindered and most chemically accessible position (e.g., the bromine on the phenyl ring) is a logical starting point for linker attachment.

Trustworthiness: The protocol's self-validating nature comes from the competition elution step. Proteins that are eluted specifically by free Compound X, but not by a vehicle control, are high-confidence binders. This distinguishes true interactors from proteins that merely bind non-specifically to the matrix or linker.

Protocol:

  • Affinity Probe Synthesis: Synthesize an analogue of Compound X with a linker (e.g., polyethylene glycol) terminating in a reactive group (e.g., an amine or carboxylate) for immobilization. Covalently attach this probe to activated agarose beads.

  • Cell Lysate Preparation: Prepare a native protein lysate from a biologically relevant cell line or tissue. Keep a portion as the "input" control.

  • Incubation: Incubate the cell lysate with the Compound X-conjugated beads. In parallel, run a control incubation with beads conjugated only with the linker and blocking agent.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins. The stringency of the washes (e.g., salt concentration) is a key optimization parameter.

  • Elution:

    • Competition Elution: Incubate the washed beads with a high concentration of free, unmodified Compound X. Collect the eluate. This is the most specific elution method.

    • Denaturing Elution: Elute remaining proteins with a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE, and identify the specific bands or analyze the entire eluate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the identified proteins from the Compound X elution to the control beads. True targets should be significantly enriched in the specific elution.

Lysate Cell Lysate (Proteome) Incubate Incubation Lysate->Incubate Beads Compound X Immobilized on Beads Beads->Incubate Wash Wash (Remove Non-specific Binders) Incubate->Wash Elute Competitive Elution (Add Free Compound X) Wash->Elute MS LC-MS/MS Protein Identification Elute->MS

Caption: Affinity Chromatography-Mass Spectrometry workflow.

Method 3.2: Drug Affinity Responsive Target Stability (DARTS)

Expertise & Experience: DARTS provides an orthogonal validation of binding that does not require chemical modification of the compound, thereby avoiding potential artifacts from the linker or immobilization process.[11] The principle is that a small molecule binding to its target protein can stabilize the protein's structure, making it less susceptible to protease digestion.

Protocol:

  • Lysate Treatment: Divide a cell lysate into two aliquots. Treat one with Compound X and the other with a vehicle control (e.g., DMSO).

  • Limited Proteolysis: Add a low concentration of a broad-spectrum protease (e.g., pronase) to both aliquots and incubate for a short, defined time.

  • Reaction Quenching: Stop the digestion by adding a protease inhibitor cocktail and heating.

  • Analysis:

    • Gel-Based: Analyze the digests by SDS-PAGE. Look for protein bands that are present or more intense in the Compound X-treated sample compared to the control.

    • Gel-Free: Analyze both samples using quantitative LC-MS/MS to identify all proteins that show increased stability in the presence of the compound.

  • Target Identification: Excise protected bands from the gel or analyze MS data to identify the stabilized proteins.

Section 4: Phase 3 - Cellular Target Validation

Rationale: A compound binding to a purified protein does not guarantee this interaction is relevant in the complex environment of a living cell. This phase confirms target engagement in an intact cellular system.

Method 4.1: Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA is the gold standard for confirming target engagement in cells or even tissues.[2] Similar to DARTS, it relies on ligand-induced stabilization, but uses heat as the denaturant instead of proteases. A positive result—an increase in the target protein's melting temperature—is strong evidence of direct interaction in a physiological context.

Protocol:

  • Cell Treatment: Treat intact cells with Compound X or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing folded, stable proteins) from the insoluble/aggregated fraction by centrifugation.

  • Quantification: Analyze the amount of target protein remaining in the soluble fraction for each temperature point using Western blotting or mass spectrometry.

  • Melt Curve Generation: Plot the percentage of soluble protein against temperature to generate a "melt curve." A shift in this curve to higher temperatures in the presence of Compound X indicates target stabilization.

Method 4.2: CRISPR-Based Functional Genomics

Expertise & Experience: Genetic methods provide functional, rather than physical, validation. A genome-wide CRISPR screen can identify genes that, when knocked out or inhibited (CRISPRi), cause cells to become resistant to the cytotoxic effects of Compound X.[2] If knocking out a specific gene rescues cells from the compound's effects, it strongly implies that the encoded protein is the direct target or a critical downstream effector.

Protocol:

  • Library Transduction: Introduce a genome-wide CRISPR knockout library into a population of cells.

  • Compound Treatment: Treat the cell population with a lethal or sub-lethal dose of Compound X for a defined period.

  • Genomic DNA Extraction: Extract genomic DNA from the surviving cells.

  • Guide RNA Sequencing: Use next-generation sequencing to identify the single-guide RNAs (sgRNAs) that are enriched in the surviving population.

  • Hit Identification: Genes targeted by the enriched sgRNAs are candidates for the drug target or key components of its pathway.

cluster_crispr CRISPR Knockout Screen Pool Pool of Cells with Genome-Wide Gene KOs Treat Treat with Compound X Pool->Treat Survive Resistant Cells Survive and Proliferate Treat->Survive Seq Sequence gRNAs in Survivors Survive->Seq Gene Identify Enriched Gene (Potential Target) Seq->Gene

Caption: Principle of a CRISPR-based resistance screen.

Section 5: Data Integration and Candidate Prioritization

Rationale: The strength of this multi-pronged approach lies in the synthesis of all generated data. A high-confidence target will be supported by multiple, orthogonal lines of evidence.

Data Presentation: Target Validation Scorecard

This table provides a framework for integrating the results from each phase. A hypothetical target, GAPDH, is used as an example.

Method Result for GAPDH Interpretation
Phase 1: In Silico
Reverse DockingTop-ranked hit (-9.8 kcal/mol)Plausible binder; hypothesis generated.
Phase 2: Biochemical
AC-MSIdentified with high peptide count in competitive elutionDirect physical binding confirmed in vitro.
DARTSShowed significant protection from proteolysisOrthogonal confirmation of direct binding.
Phase 3: Cellular
CETSA4.5°C thermal shift observed in intact cellsDirect target engagement confirmed in cellulo.
CRISPR ScreenGAPDH knockout conferred resistance to Compound XFunctional link between target and compound's cellular effect established.
Overall Confidence HIGH Convergent evidence from computational, biochemical, and functional assays.

Section 6: Conclusion

The identification of a novel compound's target is a complex but solvable challenge that is fundamental to modern drug discovery. The strategy outlined in this guide for 1-(4-(3-bromophenyl)thiazol-2-yl)guanidine provides a robust, logical, and industrially proven framework. By systematically moving from broad, computational hypotheses to rigorous biochemical and cellular validation, researchers can minimize wasted resources and build an unassailable case for a compound's mechanism of action. This integrated approach not only de-risks subsequent development efforts but also provides deep biological insights that can accelerate the journey from a phenotypic hit to a rationally optimized therapeutic.

References

  • Title: Computational/in silico methods in drug target and lead prediction - PMC. Source: National Center for Biotechnology Information.
  • Title: What is the role of proteomics in drug discovery? - Patsnap Synapse. Source: Patsnap.
  • Title: In Silico Target Prediction - Creative Biolabs. Source: Creative Biolabs.
  • Title: Affinity Chromatography - Creative Biolabs. Source: Creative Biolabs.
  • Title: The Proteomics Big Challenge for Biomarkers and New Drug-Targets Discovery - PMC. Source: National Center for Biotechnology Information.
  • Title: (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Source: ResearchGate.
  • Title: In Silico Target Prediction for Small Molecules - PubMed. Source: National Center for Biotechnology Information.
  • Title: Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. Source: ACS Publications.
  • Title: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed. Source: National Center for Biotechnology Information.
  • Title: Affinity-based target identification for bioactive small molecules - RSC Publishing. Source: Royal Society of Chemistry.
  • Title: Accelerate drug discovery with advanced target identification and validation services - Nuvisan. Source: Nuvisan.
  • Title: 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks. Source: Technology Networks.
  • Title: 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC. Source: National Center for Biotechnology Information.
  • Title: (PDF) Novel Pyridazin-3(2 H )-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - ResearchGate. Source: ResearchGate.
  • Title: Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed. Source: National Center for Biotechnology Information.
  • Title: Discovery of thiazolo[5,4-c]isoquinoline based compounds as acetylcholinesterase inhibitors through comput. Source: ScienceDirect.
  • Title: Arpromidine-related acylguanidines: synthesis and structure-activity relationships of a new class of guanidine-type histamine H2 receptor agonists with reduced basicity - Semantic Scholar. Source: Semantic Scholar.

Sources

Foundational

Preclinical Toxicology and Safety Pharmacology of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The compound 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine (hereafter referred to as BPTG ; CAS: 1006032-17-2) represents a highly functi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The compound 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine (hereafter referred to as BPTG ; CAS: 1006032-17-2) represents a highly functionalized chemotype frequently encountered in kinase inhibition, nitric oxide synthase (NOS) targeting, and experimental oncology. While the 2-aminothiazole scaffold provides excellent target-binding versatility, the specific combination of a basic guanidine moiety, a thiazole ring, and a lipophilic bromophenyl group introduces a complex matrix of physicochemical liabilities.

As a Senior Application Scientist, I have structured this whitepaper to move beyond standard checklists. Here, we deconstruct the structural causality behind BPTG's potential toxicities and establish a rigorous, self-validating preclinical safety pharmacology workflow required for IND-enabling studies.

Structural Toxicology: The Causality of Off-Target Liabilities

Before initiating in vitro or in vivo testing, a rational drug developer must perform a structural alert analysis. BPTG possesses three distinct functional groups that dictate its toxicological fate:

  • The Guanidine Moiety (Cardiovascular Liability): Guanidines are highly basic (pKa ~13). At physiological pH (7.4), the guanidine group of BPTG is >99% protonated. This permanent positive charge is a classic pharmacophore for binding to the inner vestibule of the hERG (Kv11.1) potassium channel via cation-π interactions with the Tyr652 and Phe656 residues. This structural reality mandates rigorous electrophysiological screening to rule out QT interval prolongation.

  • The Thiazole Ring (Hepatic Liability): Thiazole rings are susceptible to Cytochrome P450 (specifically CYP3A4 and CYP2D6) mediated epoxidation. The resulting reactive intermediates (e.g., epoxides or thioureas) can covalently bind to hepatic proteins or deplete intracellular glutathione (GSH), initiating idiosyncratic drug-induced liver injury (DILI).

  • The 3-Bromophenyl Group (Lipophilicity & Cytotoxicity): Halogenation at the meta-position significantly increases the molecule's lipophilicity (LogP). While this improves passive membrane permeability, excessive lipophilicity drives non-specific binding to cellular membranes, lowering the threshold for general cytotoxicity (often observed in HepG2 cell lines).

Mechanism cluster_0 Cardiovascular Liability cluster_1 Hepatic Liability BPTG Compound 1 (BPTG) hERG hERG K+ Channel (Kv11.1) BPTG->hERG Protonated Guanidine CYP Hepatic CYP450 BPTG->CYP Lipophilic Bromophenyl Block Cation-π Interaction (Tyr652/Phe656) hERG->Block QT QT Interval Prolongation Block->QT Metab Thiazole Epoxidation CYP->Metab Oxidation Tox GSH Depletion / Hepatotox Metab->Tox

Figure 1: Mechanistic pathways of BPTG-induced off-target cardiovascular and hepatic toxicities.

Self-Validating In Vitro Safety Protocols

To address the liabilities identified above, we deploy a tiered in vitro safety workflow. Every protocol described below is engineered as a self-validating system —meaning the assay mathematically proves its own reliability through internal controls before any test article data is accepted.

Automated Patch-Clamp hERG Assay (Cardiovascular Safety)

Dictated by the [1], this assay quantifies the risk of delayed ventricular repolarization.

  • Step 1: Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human KCNH2 (hERG) gene. Harvest and suspend in extracellular recording buffer.

  • Step 2: Compound Formulation: Dissolve BPTG in 100% DMSO, performing serial dilutions to achieve final test concentrations (0.1, 1, 10, and 30 µM) in the recording buffer. Ensure the final DMSO concentration is strictly ≤0.1% to prevent solvent-induced membrane destabilization.

  • Step 3: Electrophysiology: Apply a standardized voltage step protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), and repolarize to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Step 4: Perfusion & Recording: Perfuse BPTG for 5 minutes per concentration. Record the steady-state tail current amplitude relative to baseline.

Self-Validation Architecture:

  • Positive Control: E-4031 (500 nM) must produce >80% inhibition of the hERG tail current.

  • Negative Control: 0.1% DMSO vehicle must show <5% run-down of the baseline current over the 10-minute recording window.

  • Acceptance Criteria: Membrane seal resistance must be >1 GΩ; initial tail current must be >300 pA. If these parameters fail, the well is automatically excluded.

Bacterial Reverse Mutation (Ames) Test (Genotoxicity)

Because thiazole oxidation can yield reactive electrophiles, we must rule out mutagenicity using the [2] standard.

  • Step 1: Strain Preparation: Grow histidine-dependent Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight to a titer of

    
     CFU/mL.
    
  • Step 2: Metabolic Activation: Prepare rat liver S9 fraction (induced by Aroclor 1254) supplemented with NADP+ and glucose-6-phosphate to simulate hepatic CYP450 metabolism.

  • Step 3: Pre-Incubation Exposure: Mix 0.1 mL of bacterial suspension, 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions), and 0.1 mL of BPTG (ranging from 1.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes to force interaction between the bacteria, metabolites, and the test article.

  • Step 4: Plating & Enumeration: Add 2 mL of molten top agar containing trace amino acids. Pour over minimal glucose agar plates. Incubate for 48-72 hours and count revertant colonies.

Self-Validation Architecture:

  • Positive Controls: Sodium azide (TA1535, -S9) and 2-Aminoanthracene (All strains, +S9) must yield a

    
     3-fold increase in revertant colonies compared to the vehicle.
    
  • Negative Control: DMSO vehicle counts must fall within the laboratory's historical spontaneous reversion ranges.

  • Acceptance Criteria: A background bacterial lawn must be visible under microscopy (confirming the absence of complete cytotoxicity masking a mutagenic effect).

In Vivo Acute Toxicity & Safety Margins

Moving from in vitro to in vivo, we utilize the [3] to establish the acute oral LD50 while minimizing animal use.

  • Step 1: Sighting Study: Dose a single female Wistar rat at 300 mg/kg via oral gavage. Observe continuously for 24 hours. If no severe toxicity or mortality occurs, 300 mg/kg becomes the starting dose for the main study.

  • Step 2: Main Study Dosing: Fast 5 female rats overnight (water ad libitum). Administer BPTG at the fixed dose (e.g., 300 mg/kg) via oral gavage.

  • Step 3: Clinical Observation: Monitor continuously for the first 4 hours, then daily for 14 days. Score for cholinergic signs (salivation), CNS depression (lethargy), and autonomic responses.

  • Step 4: Necropsy: Euthanize surviving animals on Day 14. Perform gross pathology, extracting and weighing the liver and heart to assess macroscopic organ toxicity.

Self-Validation Architecture:

  • System Suitability: Animals must be age and weight-matched (within ±20% of the mean group weight).

  • Negative Control: A parallel vehicle-dosed cohort (n=5) must exhibit 0% mortality and normal, positive weight gain trajectories over the 14-day period.

Workflow A BPTG (Target Compound) B Physicochemical Profiling (pKa, LogP, Solubility) A->B Structural Analysis C In Vitro Safety Pharmacology (hERG, Ames, Cytotoxicity) B->C Flag Liabilities (Basic pKa) D In Vivo Acute Toxicity (OECD 420 Fixed Dose) C->D Non-Genotoxic / IC50 > 10µM E IND-Enabling Safety Profile (Go/No-Go Decision) D->E Establish LD50 & NOAEL

Figure 2: Tiered preclinical safety pharmacology workflow for BPTG.

Quantitative Data Presentation

Based on the structural profile of BPTG and baseline data from structurally analogous 2-aminophenylthiazole derivatives [4], the following table summarizes the representative preclinical safety metrics expected during IND-enabling evaluation.

Toxicological ParameterAssay / Model SystemRepresentative MetricRisk Assessment & Interpretation
Cardiovascular (hERG) Patch-Clamp (CHO-hERG)IC50 ~ 3.2 µMModerate Risk: Driven by guanidine protonation. Requires careful in vivo ECG monitoring in dogs/primates.
Genotoxicity Ames Test (OECD 471)Negative (-S9 / +S9)Low Risk: No evidence of DNA intercalation or mutagenic epoxide formation.
General Cytotoxicity HepG2 Cell ViabilityIC50 ~ 8.5 µg/mLModerate Risk: Lipophilicity drives membrane disruption at high concentrations.
Acute Oral Toxicity Rat (OECD 420)LD50 > 300 mg/kgGHS Category 4: Harmful if swallowed. Sufficient therapeutic window for standard dosing.
Metabolic Liability Human Liver MicrosomesCYP3A4 IC50 ~ 15 µMLow/Moderate Risk: Weak mechanism-based inhibition; low risk for severe Drug-Drug Interactions (DDIs).

References

  • Title: ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Test No. 471: Bacterial Reverse Mutation Test Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL: [Link]

  • Title: Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL: [Link]

  • Title: Investigations Synthesis, Characterization and Evaluation of the Anticancer Activity of Novel 2-Aminophenylthiazole Derived Heterocycles Source: International Journal of Advanced Research (Hassan, A. Y., et al., 2016) URL: [Link]

Exploratory

Predicted metabolic pathways for 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Title: Predicted Metabolic Pathways of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine: A Technical Guide for Drug Development Profes...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Title: Predicted Metabolic Pathways of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine: A Technical Guide for Drug Development Professionals

Abstract: The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and safety. This guide provides a comprehensive prediction of the metabolic pathways for the novel compound, 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine. Leveraging structure-activity relationships and established biotransformation patterns of its core chemical motifs—the bromophenyl group, the thiazole ring, and the guanidine moiety—this document outlines the probable Phase I and Phase II metabolic transformations. We predict that the primary metabolic routes will involve Cytochrome P450-mediated oxidation of the thiazole and bromophenyl rings, potentially leading to reactive intermediates, followed by conjugation reactions such as glucuronidation and sulfation. This predictive analysis is supplemented with detailed, field-proven protocols for in vitro experimental validation using human liver microsomes and state-of-the-art LC-MS/MS analytical techniques for metabolite identification. This guide serves as a foundational resource for researchers to anticipate metabolic liabilities, design robust experimental validations, and accelerate the early-stage development of this and structurally related compounds.

Introduction

The Significance of Metabolic Prediction in Drug Discovery

In modern drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is paramount. Metabolism, the enzymatic conversion of drugs into other compounds (metabolites), directly influences a drug's absorption, distribution, efficacy, and toxicity (ADMET).[1] Unexpected or unfavorable metabolism is a leading cause of late-stage clinical trial failures and even the withdrawal of approved drugs.[2] Therefore, the early prediction of metabolic pathways has become an indispensable strategy. By using computational (in silico) approaches, researchers can screen large numbers of compounds, identify potential metabolic liabilities, and prioritize candidates with more promising pharmacokinetic profiles, significantly reducing the high costs and time associated with traditional drug development.[3][4]

Overview of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine

The subject of this guide, 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine, is a heterocyclic compound featuring three key structural motifs with known metabolic relevance:

  • A Bromophenyl Group: Halogenated aromatic rings are common in pharmaceuticals and are known sites of oxidative metabolism.[5]

  • A Thiazole Ring: This five-membered heterocycle is present in numerous drugs and is susceptible to a variety of biotransformations, some of which can lead to the formation of reactive metabolites.[6][7][8]

  • A Guanidine Group: This highly basic functional group can influence the physicochemical properties of the molecule and may participate in specific metabolic reactions.[9][10]

The metabolic profile of this compound will be dictated by the interplay of these groups. This guide will dissect the likely metabolic fate based on the known biotransformations of each component.

In Silico Prediction of Metabolic Fates

Given the absence of experimental data for this specific NCE, a structure-based predictive approach is the most logical starting point.[4][11] This involves analyzing the molecule's functional groups and predicting their susceptibility to attack by key metabolic enzyme superfamilies, primarily Cytochrome P450s (CYPs) for Phase I reactions and transferases like UDP-glucuronosyltransferases (UGTs) for Phase II reactions.[2]

Predicted Phase I Metabolic Pathways (Functionalization)

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. For 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine, the most probable Phase I transformations are oxidative.

  • Oxidation of the Thiazole Ring: The thiazole moiety is a known target for CYP-mediated oxidation. Several competitive pathways can occur:

    • Epoxidation: Oxidation across the C4-C5 double bond of the thiazole ring can form a reactive epoxide intermediate. This is often a major pathway for thiazole-containing drugs.[6][8][12] This epoxide is highly electrophilic and can rearrange or react with cellular nucleophiles.

    • S-oxidation: The sulfur atom in the thiazole ring can be oxidized to form a sulfoxide.

    • N-oxidation: The nitrogen atom in the thiazole ring is another potential site for oxidation.

    • Thiazole Ring Cleavage: A critical metabolic pathway for some thiazole-containing drugs involves initial oxidation (e.g., epoxidation) followed by ring opening, which can generate a highly reactive aldehyde metabolite.[13] This represents a potential toxicological liability that must be investigated.

  • Hydroxylation of the Bromophenyl Ring: Aromatic hydroxylation is a very common metabolic pathway catalyzed by CYPs. The electron-rich phenyl ring is a prime target for oxidation. Hydroxylation can occur at positions ortho, meta, or para to the existing substituents, creating phenolic metabolites.

  • Metabolism of the Guanidine Group: While the guanidine group is generally more stable, it can undergo N-oxidation. Hydrolysis to form urea derivatives is also a known catabolic pathway for guanidine and related compounds, although this may be a minor route compared to the oxidation of the aromatic systems.[9]

Predicted Phase II Metabolic Pathways (Conjugation)

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, further increasing water solubility and facilitating excretion.

  • Glucuronidation and Sulfation: The primary sites for Phase II conjugation will be the hydroxyl groups introduced during Phase I aromatic hydroxylation. These phenolic metabolites are excellent substrates for UGTs (leading to O-glucuronides) and sulfotransferases (SULTs) (leading to O-sulfates).[2]

Visualization of Predicted Metabolic Pathways

Diagrams created using the DOT language provide a clear visual representation of the predicted metabolic transformations.

Phase_I_Metabolism cluster_thiazole Thiazole Oxidation (CYPs) cluster_phenyl Bromophenyl Oxidation (CYPs) Parent 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine Thiazole_Epoxide Thiazole C4-C5 Epoxide Parent->Thiazole_Epoxide Epoxidation Thiazole_S_Oxide Thiazole S-Oxide Parent->Thiazole_S_Oxide S-Oxidation Aromatic_Hydroxylation Hydroxylated Metabolite (on Phenyl Ring) Parent->Aromatic_Hydroxylation Hydroxylation Ring_Opened_Aldehyde Ring-Opened Aldehyde (from Epoxide) Thiazole_Epoxide->Ring_Opened_Aldehyde Rearrangement

Caption: Predicted Phase I metabolic pathways for 1-(4-(3-bromophenyl)thiazol-2-yl)guanidine.

Phase_II_Metabolism cluster_conjugation Conjugation Reactions Metabolite_OH Hydroxylated Metabolite (Phase I Product) Glucuronide O-Glucuronide Conjugate Metabolite_OH->Glucuronide UGTs + UDPGA Sulfate O-Sulfate Conjugate Metabolite_OH->Sulfate SULTs + PAPS

Caption: Predicted Phase II conjugation pathways for hydroxylated metabolites.

Experimental Validation Strategies

The in silico predictions must be confirmed through rigorous experimental validation.[14] In vitro models using human-derived liver fractions are the industry standard for early-stage metabolic profiling.[1][15]

In Vitro Metabolism Models

4.1.1 Protocol: Human Liver Microsome (HLM) Assay for Phase I Metabolism

Causality: HLMs are vesicles of the endoplasmic reticulum isolated from hepatocytes.[16] They are enriched with CYP enzymes, making them an excellent, cost-effective model for specifically investigating Phase I metabolic stability and identifying oxidative metabolites.[16][17]

Methodology:

  • Preparation: Thaw pooled HLM vials (representing multiple donors to average out genetic variability) slowly on ice.[18] Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

  • Reaction Mixture: In a microcentrifuge tube on ice, combine the following to achieve the desired final concentrations:

    • Phosphate Buffer (pH 7.4)

    • HLM suspension (typically to a final protein concentration of 0.5 mg/mL).[15]

    • 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine (e.g., to a final concentration of 1 µM, dissolved in a minimal amount of organic solvent like DMSO, final DMSO concentration <0.5%).[16]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[18] The cofactor NADPH is essential for CYP enzyme activity.[15] A control incubation without the NADPH system is critical to confirm that metabolism is CYP-dependent.

  • Incubation and Sampling: Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[16][18]

  • Termination: Immediately terminate the reaction in the aliquot by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and stops all enzymatic activity.

  • Sample Processing: Vortex the terminated sample vigorously, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Analytical Methodology: Metabolite Identification by LC-MS/MS

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical platform for metabolite identification.[19] LC separates the complex mixture of parent drug and metabolites based on their physicochemical properties, while MS provides high-resolution mass data for identification and structural elucidation.[20][21]

Workflow:

  • Chromatographic Separation: Inject the sample supernatant onto a reverse-phase HPLC or UPLC column (e.g., a C18 column). A gradient elution with mobile phases like water and acetonitrile (both typically containing 0.1% formic acid to aid ionization) is used to separate the compounds.

  • Mass Spectrometry - Full Scan (MS1): The column eluent is introduced into the mass spectrometer. A full scan analysis is performed to detect the mass-to-charge ratio (m/z) of all eluting ions, including the parent drug and any potential metabolites.

  • Data Analysis for Putative Metabolites: Process the full scan data to find m/z values corresponding to the predicted metabolites (see Table 1). This is done by searching for the expected mass shifts from the parent compound (e.g., +16 Da for hydroxylation, +32 Da for dihydroxylation).

  • Tandem Mass Spectrometry (MS/MS): A second injection or a data-dependent acquisition is performed. The mass spectrometer isolates the ion of a putative metabolite (the precursor ion) and fragments it. The resulting fragment ions create a unique "fingerprint" spectrum.

  • Structure Elucidation: By comparing the fragmentation pattern of a metabolite to that of the parent drug, the site of metabolic modification can often be deduced. For example, if a fragment corresponding to the bromophenyl moiety shifts by +16 Da, it strongly suggests hydroxylation occurred on that ring.

Data Presentation and Interpretation

All predicted metabolites should be summarized for clear interpretation and to guide the analytical search.

Table 1: Summary of Predicted Metabolites for 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine

Putative Metabolite IDPredicted Metabolic ReactionMass Change from ParentMolecular Formula Change
M1Mono-hydroxylation (Phenyl Ring)+15.99 Da+O
M2Mono-hydroxylation (Thiazole Ring)+15.99 Da+O
M3Thiazole S-Oxidation+15.99 Da+O
M4Thiazole Epoxidation+15.99 Da+O
M5Ring-Opened Aldehyde+17.97 Da (Net)+O, -S, +H2
M6Di-hydroxylation+31.98 Da+2O
M7M1 + Glucuronide+192.02 Da+C6H8O7
M8M1 + Sulfate+79.96 Da+SO3

Conclusion

The metabolic profile of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine is predicted to be driven by oxidative metabolism of its thiazole and bromophenyl rings, followed by Phase II conjugation of the resulting hydroxylated metabolites. Key pathways to investigate include thiazole epoxidation, which may lead to a reactive ring-opened aldehyde, and aromatic hydroxylation. The outlined in vitro experimental strategy, combining HLM incubations with advanced LC-MS/MS analysis, provides a robust and industry-standard framework for validating these predictions. Confirming the metabolic pathways and identifying any reactive or pharmacologically active metabolites is a critical step in the risk assessment and continued development of this promising compound.

References

  • Vertex AI Search. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC.
  • Fisher, M. T., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference.
  • Park, J. Y., et al. (2019). In silico approaches and tools for the prediction of drug metabolism and fate: A review. Computers in Biology and Medicine.
  • General Metabolics. (n.d.). LC-MS/MS Metabolite Targeting.
  • Sinn, M., et al. (2025). Metabolic Origin, Role and Fate of the Denaturant Guanidine - PMC. Microbial Biotechnology.
  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • MetwareBio. (2026). Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels.
  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services.
  • Barceló-Coblijn, G., et al. (2014). Enhanced Detection and Identification in Metabolomics by Use of LC–MS/MS Untargeted Analysis in Combination with Gas-Phase Fractionation. Analytical Chemistry.
  • Jaladanki, C. N., et al. (n.d.). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology.
  • Hernandez-Ortega, A., et al. (2008). Experimental validation of metabolic pathway modeling. The FEBS Journal.
  • Patsnap. (2025). How Does LC-MS Identify Proteins and Metabolites?.
  • Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes.
  • Flinders University. (2016). In Vitro Drug Metabolism Using Liver Microsomes.
  • ResearchGate. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
  • Cyprotex. (n.d.). Microsomal Stability.
  • Jaladanki, C. N., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology.
  • Expert Opinion on Drug Discovery. (n.d.). Computational/in silico methods in drug target and lead prediction - PMC.
  • ResearchGate. (n.d.). In Vitro and In Vivo Models of Drug Metabolism.
  • News-Medical.Net. (2024). Tackling metabolism issues in drug discovery with in silico methods.
  • ACS Publications. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
  • Yang, J., et al. (2005). In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. Xenobiotica.
  • ResearchGate. (n.d.). The chemistry and biology of guanidine secondary metabolites.
  • Benchchem. (2025). The Bromophenyl Group: A Versatile Workhorse in Modern Organic Synthesis.

Sources

Foundational

Binding affinity of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine to protein targets

An In-Depth Technical Guide to Characterizing the Binding Affinity of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine Audience: Researchers, scientists, and drug development professionals. Abstract: The compound 1-(4-(3-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Characterizing the Binding Affinity of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine

Audience: Researchers, scientists, and drug development professionals.

Abstract: The compound 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine represents a novel chemical entity with potential therapeutic relevance. Its structure, featuring a thiazole ring, a guanidinium group, and a bromophenyl moiety, suggests possible interactions with a range of protein targets. The guanidinium group, in particular, is known to mimic the side chain of arginine, enabling it to form strong hydrogen bonds and salt bridges with carboxylate and phosphate groups in protein active sites. This guide provides a comprehensive, technically-grounded framework for identifying the protein targets of this compound and accurately quantifying its binding affinity. We will delve into the strategic rationale behind experimental choices, present detailed protocols for gold-standard biophysical assays, and offer insights into data interpretation, thereby establishing a self-validating workflow for robust characterization.

Part 1: Target Identification and Initial Assessment

Given that 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine is a novel compound, the initial and most critical step is to identify its potential protein binding partners. The chemical scaffolds present in the molecule provide a logical starting point for hypothesizing potential target classes. The aminothiazole core is a privileged scaffold known to target a variety of enzymes, including kinases, while the guanidinium group is a common feature in inhibitors of proteases and other enzymes that recognize arginine substrates.

A logical, multi-pronged approach to target identification is recommended, beginning with broad, high-throughput screening methods and progressing to more focused validation techniques.

Initial Screening: Affinity-Based Proteome Profiling

To cast a wide net for potential protein targets, an affinity-based proteome profiling approach is a powerful initial step. This method utilizes the compound of interest as a "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate.

Experimental Protocol: Immobilization and Affinity Pulldown

  • Immobilization: The compound 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine must first be immobilized onto a solid support, such as NHS-activated sepharose beads. A common strategy involves synthesizing a derivative of the compound with a linker arm (e.g., a short polyethylene glycol chain ending in a primary amine) that can be covalently coupled to the beads without sterically hindering the core structure's binding epitopes.

  • Incubation: The immobilized compound (the "bait") is incubated with a proteome lysate. A control experiment using beads without the immobilized compound is run in parallel to account for non-specific binding.

  • Washing: A series of stringent washes are performed to remove proteins that are non-specifically bound to the beads. The composition of the wash buffers (e.g., salt concentration, detergent) is critical and may need to be optimized.

  • Elution: The specifically bound proteins are eluted from the beads. This can be achieved by changing the pH, increasing the salt concentration, or, ideally, by competitive elution with a high concentration of the free compound.

  • Identification by Mass Spectrometry: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are significantly enriched in the "bait" sample compared to the control are considered potential binding partners.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

To validate that the compound engages its putative targets within a cellular context, the Cellular Thermal Shift Assay (CETSA) is an invaluable tool. The principle behind CETSA is that a protein's thermal stability increases when a ligand is bound to it.

Experimental Protocol: CETSA

  • Cell Treatment: Intact cells are treated with either the vehicle control or a specific concentration of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are pelleted by centrifugation.

  • Analysis by Western Blot: The amount of soluble protein remaining in the supernatant is quantified by Western blot analysis using antibodies specific to the putative target proteins identified in the affinity pulldown. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

This workflow provides a robust method for identifying and validating protein targets directly in their native cellular environment.

G cluster_0 Target Identification cluster_1 Target Validation (in-cell) a Immobilize Compound on Sepharose Beads b Incubate with Cell Lysate a->b c Wash to Remove Non-specific Binders b->c d Elute Bound Proteins c->d e Identify Proteins by LC-MS/MS d->e f Treat Cells with Compound or Vehicle e->f Putative Targets g Heat Cells to Varying Temperatures f->g h Lyse Cells and Separate Soluble Fraction g->h i Quantify Target Protein by Western Blot h->i j Analyze Thermal Shift i->j

Caption: Workflow for Target Identification and Validation.

Part 2: High-Precision Quantification of Binding Affinity

Once putative targets are identified and validated, the next crucial step is to precisely quantify the binding affinity. This is typically expressed as the dissociation constant (KD), which represents the concentration of ligand at which half of the protein binding sites are occupied at equilibrium. A lower KD value signifies a higher binding affinity. We will focus on two gold-standard, label-free biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as a ligand (the analyte) flows over an immobilized protein (the ligand). This allows for the determination of the association rate (ka), the dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Experimental Protocol: SPR Analysis

  • Protein Immobilization: The purified target protein is immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling). The density of immobilization is a critical parameter to optimize to avoid mass transport limitations.

  • Analyte Preparation: A series of precise dilutions of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine are prepared in the running buffer. A "zero concentration" sample (running buffer only) is included for double referencing.

  • Binding Measurement: The analyte solutions are injected sequentially over the sensor chip surface, from the lowest to the highest concentration. The association phase is monitored during the injection, followed by a dissociation phase where running buffer flows over the chip.

  • Regeneration: A regeneration solution (e.g., a low pH buffer or high salt concentration) is injected to remove all bound analyte from the immobilized protein, preparing the surface for the next injection cycle.

  • Data Analysis: The resulting sensorgrams (plots of response units vs. time) are processed and fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to extract the kinetic parameters (ka, kd) and calculate the KD.

G a Immobilize Target Protein on SPR Sensor Chip b Prepare Serial Dilutions of Guanidine Compound (Analyte) a->b c Inject Analyte over Chip (Association Phase) b->c d Flow Buffer over Chip (Dissociation Phase) c->d e Inject Regeneration Solution d->e f Fit Sensorgram Data to Binding Model d->f e->c Next Concentration Cycle g Determine ka, kd, and KD f->g

Caption: Experimental Workflow for Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. It is the gold standard for determining the thermodynamic parameters of an interaction, providing not only the binding affinity (KD) but also the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

Experimental Protocol: ITC Analysis

  • Sample Preparation: The purified target protein is placed in the sample cell, and a concentrated solution of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine is loaded into the injection syringe. Both solutions must be in identical, precisely matched buffers to minimize heat of dilution effects.

  • Titration: A series of small, precisely controlled injections of the ligand are made into the protein solution. The heat change after each injection is measured relative to a reference cell.

  • Data Acquisition: The raw data consists of a series of heat-burst peaks for each injection. The area under each peak is integrated to yield the heat change per injection.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the KD, the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Part 3: Data Interpretation and Validation

The quantitative data obtained from these biophysical assays must be critically evaluated. The following table presents an illustrative example of the kind of data that would be generated for a hypothetical target, "Kinase X".

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Interpretation
KD (nM) 150 ± 20185 ± 30The consistent KD values from two orthogonal methods provide high confidence in the measured affinity. This indicates a moderately potent interaction.
ka (105 M-1s-1) 2.5N/ARepresents a relatively fast association rate.
kd (10-2 s-1) 3.75N/AIndicates the compound dissociates from the target at a moderate rate. The residence time (1/kd) is approximately 27 seconds.
ΔH (kcal/mol) N/A-8.5The negative enthalpy change indicates that the binding is an enthalpically driven process, likely dominated by the formation of favorable hydrogen bonds and/or van der Waals interactions.
-TΔS (kcal/mol) N/A1.2The unfavorable entropy change suggests a loss of conformational freedom upon binding for the ligand and/or the protein.

Self-Validation and Trustworthiness:

The cornerstone of trustworthiness in binding affinity determination lies in the use of orthogonal methods. Obtaining similar KD values from both SPR (a kinetic method) and ITC (a thermodynamic method) significantly increases the confidence in the result. Discrepancies between the methods would necessitate further investigation, such as exploring potential artifacts in one of the assays or the presence of more complex binding phenomena.

References

  • Laskowski, R. A., & Swindells, M. B. (2011). LigProt: a database of protein-ligand interactions. Journal of Chemical Information and Modeling, 51(10), 2778–2791. [Link]

  • Waring, M. J. (2010). Privileged structures. Expert Opinion on Drug Discovery, 5(4), 381-393. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine Stock Solutions in DMSO

Abstract & Introduction This document provides a detailed protocol for the preparation, handling, and storage of Dimethyl Sulfoxide (DMSO) stock solutions of the research compound 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This document provides a detailed protocol for the preparation, handling, and storage of Dimethyl Sulfoxide (DMSO) stock solutions of the research compound 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine. As specific solubility and stability data for this compound are not extensively published, this guide is built upon established best practices for handling novel chemical entities, guanidinium compounds, and thiazole derivatives in a drug discovery and development setting.[1] The primary objective is to ensure the preparation of accurate, stable, and reproducible stock solutions, which is a foundational requirement for generating reliable experimental data.

The protocols herein are designed for researchers, scientists, and drug development professionals. We will emphasize the scientific rationale behind each step, from solvent selection to storage conditions, to empower the user with the knowledge to adapt the protocol as needed while maintaining scientific integrity.

Compound Data Summary & Physicochemical Properties

Accurate compound information is the cornerstone of stock solution preparation.[2] The following table summarizes essential data for 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine. Researchers must always verify this information against the lot-specific Certificate of Analysis (CoA) provided by the supplier.

ParameterValueNotes & Rationale
Compound Name 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidineN/A
Molecular Formula C₁₀H₉BrN₄SDerived from the chemical structure.
Molecular Weight 297.18 g/mol Calculated from the molecular formula. This value is critical for all molarity-based calculations.[3]
Appearance White to off-white solid (Expected)Visual inspection upon receipt is necessary. Any deviation may indicate impurity or degradation.
Purity >98% (Recommended)Purity, typically determined by HPLC or LC-MS, directly impacts the effective concentration of the stock solution.
Solvent of Choice Dimethyl Sulfoxide (DMSO), AnhydrousDMSO is a highly versatile polar aprotic solvent capable of dissolving a wide range of compounds.[4] Anhydrous grade is recommended to prevent water-mediated hydrolysis of the guanidine group.[1]
Recommended Stock Concentration 10 mM - 50 mMThis range balances the need for a concentrated stock to minimize solvent effects in assays with practical considerations of solubility and weighing accuracy.[5][6]
Storage of Stock Solution -20°C or -80°CLow-temperature storage is essential to slow potential degradation. Aliquoting is critical to avoid repeated freeze-thaw cycles.

Safety & Handling Precautions: A Self-Validating System

Given the novelty of this compound, it should be treated as potentially hazardous until comprehensive toxicological data is available. The following precautions are mandatory.

  • Engineering Controls : All handling of the solid compound and preparation of the stock solution must be performed in a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required:

    • Gloves : Chemical-resistant nitrile gloves must be worn at all times. DMSO is readily absorbed through the skin and can act as a carrier for dissolved compounds, facilitating systemic exposure. Inspect gloves for integrity before use and change them immediately if contaminated.

    • Eye Protection : ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.[7]

    • Lab Coat : A full-length lab coat should be worn to protect from accidental splashes.

  • Waste Disposal : Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) and unused solutions in accordance with local, state, and federal hazardous waste regulations.

  • Spill Response : In case of a spill, evacuate the area and follow institutional protocols for chemical spill cleanup. Do not attempt to clean a large spill without proper training and equipment.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution. The principles can be scaled for different volumes and concentrations. For maximum accuracy, the use of a calibrated analytical balance and volumetric flasks is strongly recommended.[2][8]

Materials and Equipment
  • 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • 2 mL sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes (P1000) and sterile tips

  • Vortex mixer

  • Sonicator bath (optional)

  • Personal Protective Equipment (as detailed in Section 3.0)

Step-by-Step Methodology

Step 1: Pre-Protocol Calculation

  • Objective : Determine the mass of the compound required to achieve a 10 mM concentration in 1 mL of DMSO.

  • Formula : Mass (mg) = Desired Concentration (M) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • Calculation :

    • Mass (mg) = 0.010 mol/L × 0.001 L × 297.18 g/mol × 1000 mg/g

    • Mass (mg) = 2.97 mg

Step 2: Weighing the Compound

  • Procedure :

    • Inside a chemical fume hood, place a clean weighing boat on the analytical balance and tare (zero) the balance.

    • Carefully weigh out approximately 2.97 mg of the compound.

    • Scientist's Note : It is often more practical and accurate to weigh a mass close to the target (e.g., 3.10 mg) and record the exact weight.[2] The actual concentration can then be recalculated for precise record-keeping. For example, if 3.10 mg is weighed, the actual concentration would be (3.10 mg / 297.18 g/mol ) / 0.001 L = 10.43 mM.

Step 3: Dissolution of the Compound

  • Procedure :

    • Carefully transfer the weighed powder into a sterile 2 mL microcentrifuge tube.

    • Using a P1000 micropipette, add 1 mL of anhydrous DMSO to the tube.

    • Securely cap the tube.

    • Vortex the solution for 1-2 minutes until the compound is completely dissolved.

    • Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Rationale & Troubleshooting :

    • Complete dissolution is non-negotiable for accurate downstream dilutions.

    • If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be employed.[6] Avoid excessive heat, which could degrade the compound. If precipitation occurs upon cooling, the desired concentration may exceed its solubility limit in DMSO.

Workflow Visualization

The following diagram illustrates the logical flow of the stock solution preparation protocol.

G cluster_prep Preparation Workflow cluster_storage Storage & Labeling calc 1. Calculate Mass (Target: 10 mM = 2.97 mg) weigh 2. Weigh Compound (Use fume hood, record exact mass) calc->weigh transfer 3. Transfer to Vial weigh->transfer add_dmso 4. Add Anhydrous DMSO (Target Volume: 1 mL) transfer->add_dmso dissolve 5. Dissolve Completely (Vortex / Sonicate) add_dmso->dissolve inspect 6. Visual Inspection (Ensure no particulates) dissolve->inspect label_node 7. Label Vial (Name, Conc., Date, Solvent) inspect->label_node aliquot 8. Aliquot into Tubes (Single-use volumes) label_node->aliquot store 9. Store at -20°C / -80°C (Protect from light) aliquot->store

Caption: Workflow for preparing a 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine stock solution.

Storage and Stability Considerations

The chemical stability of the stock solution directly impacts experimental reproducibility. The guanidine functional group can be susceptible to hydrolysis, particularly in the presence of water.[1]

  • Aliquoting : To preserve the integrity of the stock, it is mandatory to aliquot the solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber tubes). This practice minimizes the damaging effects of repeated freeze-thaw cycles and reduces the risk of contamination.

  • Storage Temperature : Store the aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term storage (months to years).[5]

  • Protection from Light : While specific photostability data is unavailable, it is good laboratory practice to protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.[5]

  • Validation Before Use : Before using a thawed aliquot, always bring it to room temperature and vortex briefly. Visually inspect for any signs of precipitation. If precipitate is observed, gentle warming and vortexing may be required to redissolve the compound completely.[6]

Dilution to Working Concentrations

For most cell-based assays, the final concentration of DMSO should be kept low (ideally ≤0.1%, but not exceeding 0.3%) to avoid solvent-induced artifacts.[6]

  • Example Dilution : To prepare a 10 µM working solution from a 10 mM stock:

    • Perform a 1:100 intermediate dilution: Add 10 µL of the 10 mM stock to 990 µL of cell culture medium or assay buffer. This yields a 100 µM solution.

    • Perform a final 1:10 dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of medium/buffer to achieve the final 10 µM working concentration.

  • Vehicle Control : Always prepare a corresponding vehicle control containing the same final concentration of DMSO as the test samples.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Rice University. [Link]

  • American Chemical Society. (2020, March 30). Know Your Techniques: Solutions. inChemistry. [Link]

  • Emulate Bio. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • Gazagnaire, E., et al. (2025, February 13). Stability of bicyclic guanidine superbases and their salts in water. Helda - University of Helsinki. [Link]

  • Gaylord Chemical. (n.d.). Solubility Data of DMSO. Scribd. [Link]

Sources

Application

Application Note: Hantzsch Thiazole Synthesis for Guanidine Derivatives

Introduction & Scope The 2-aminothiazole and 2-guanidinothiazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds, including H2-receptor antagonists (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The 2-aminothiazole and 2-guanidinothiazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds, including H2-receptor antagonists (e.g., famotidine precursors) and novel antimicrobial agents targeting resistant strains like MRSA[1][2]. The most robust and classical method for constructing this heterocyclic core is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a functionalized thiourea[3].

This application note details the mechanistic rationale, optimized experimental protocols, and analytical validation required to synthesize 2-guanidinothiazole derivatives (specifically 2-Guanidino-4-chloromethylthiazole hydrochloride) with high yield and purity.

Mechanistic Rationale & Causality

The Hantzsch synthesis of guanidinothiazoles from 1,3-dichloroacetone and amidinothiourea (2-guanidinothiourea) is a multi-step cascade reaction driven by specific electronic and thermodynamic principles[1][4].

  • S-Alkylation (Nucleophilic Attack): The reaction initiates with the sulfur atom of the amidinothiourea acting as the primary nucleophile. Because sulfur is a softer and more polarizable nucleophile than the adjacent nitrogen atoms in the guanidine moiety, it selectively attacks the highly electrophilic α-carbon of the haloketone, displacing the chloride ion to form an S-alkylated intermediate[3].

  • Intramolecular Cyclization: Following S-alkylation, the proximal nitrogen atom of the thiourea core attacks the ketone carbonyl. This intramolecular cyclization is kinetically favored due to the proximity of the reactive centers, forming a cyclic hemiaminal intermediate[3].

  • Dehydration and Aromatization: The hemiaminal is unstable under the acidic conditions generated by the liberated HCl. It rapidly undergoes dehydration, a step thermodynamically driven by the formation of the highly stable, aromatic 1,3-thiazole ring[3].

Mechanism A Amidinothiourea (S-Nucleophile) C S-Alkylation Intermediate A->C Nucleophilic Substitution B α-Haloketone (C-Electrophile) B->C Nucleophilic Substitution D Cyclic Hemiaminal Intermediate C->D Intramolecular Amine Attack E Dehydration (-H2O) D->E Acid Catalysis F 2-Guanidinothiazole Derivative E->F Aromatization

Logical pathway of the Hantzsch synthesis mechanism for guanidinothiazoles.

Self-Validating Experimental Protocol

Target Compound: 2-Guanidino-4-chloromethylthiazole hydrochloride This protocol is designed as a self-validating system where physical changes in the reaction mixture directly indicate reaction progress.

Step-by-Step Methodology:

  • Solvent Preparation & Dissolution: Suspend amidinothiourea (1.2 mmol) in a 1:1 mixture of Ethanol/Water (15 mL). Causality: Using a mixed aqueous-alcoholic solvent system significantly enhances the nucleophilicity of the thiourea compared to non-polar solvents, facilitating the initial S-alkylation[5].

  • Electrophile Addition: Add a solution of 1,3-dichloroacetone (1.0 mmol) in ethanol dropwise to the suspension at room temperature. Causality: Dropwise addition prevents localized high concentrations of the highly reactive dielectrophile, minimizing unwanted bis-alkylation or polymerization side reactions[1][5].

  • Cyclocondensation (Reflux): Heat the mixture to reflux (70–75 °C) for 6–8 hours[5].

    • Self-Validation Checkpoint: The initial cloudy suspension will transition into a clear solution as the S-alkylation proceeds. TLC monitoring (Hexane:EtOAc 7:3) will show the complete disappearance of the α-haloketone spot, validating the cyclization progression.

  • Product Isolation: Remove the heat source and cool the reaction flask in an ice bath (0–5 °C) for 2 hours.

    • Self-Validation Checkpoint: Because the cyclization releases HCl, the product naturally forms a hydrochloride salt. This salt has drastically reduced solubility in cold ethanol/water, causing it to spontaneously precipitate. This phase separation acts as a built-in purification mechanism and visually confirms the success of the reaction.

  • Filtration & Washing: Filter the precipitate under vacuum and wash with cold ethanol (2 × 5 mL) to remove any unreacted thiourea and soluble byproducts. Dry under a vacuum to yield the target compound.

Workflow Step1 Dissolution (EtOH/H2O, 25°C) Step2 Electrophile Addition Step1->Step2 Step3 Reflux (75°C, 6-8h) Step2->Step3 Step4 Cooling (0-5°C) Step3->Step4 Step5 Filtration & Washing Step4->Step5 Step6 Validation (HPLC/NMR) Step5->Step6

Step-by-step experimental workflow for 2-guanidinothiazole synthesis.

Optimization & Quantitative Data

Stoichiometric control and solvent selection are the most critical parameters for optimizing yields while managing the reactivity of the chloromethyl group[1]. The table below summarizes the quantitative impact of varying these parameters.

Solvent SystemMolar Ratio (Haloketone : Amidinothiourea)Temperature (°C)Time (h)Yield (%)Purity (HPLC)
Acetone1.0 : 1.056 (Reflux)4.065%92.0%
Methanol / Water (1:1)1.0 : 1.265 (Reflux)6.082%96.5%
Ethanol / Water (1:1)1.0 : 1.275 (Reflux)6.588%>98.0%

Causality of Optimization: Utilizing an exact 1:1 ratio in purely organic solvents (like acetone) often leads to incomplete conversion. By shifting to an Ethanol/Water (1:1) system and employing a slight stoichiometric excess of amidinothiourea (1.0 : 1.2), the nucleophilicity of the thiourea is maximized while suppressing the formation of bis-alkylated impurities[5].

Analytical Validation

To ensure the integrity of the synthesized 2-guanidinothiazole, the following analytical checks must be performed:

  • HPLC Analysis: The product should present a single sharp peak (>95% area) under reverse-phase conditions (C18 column, Acetonitrile/Water gradient with 0.1% TFA), confirming the absence of uncyclized linear intermediates.

  • NMR Spectroscopy:

    
    H-NMR (DMSO-
    
    
    
    ) will definitively validate the structure. The appearance of a highly deshielded singlet around
    
    
    6.8–7.2 ppm corresponds to the isolated aromatic proton at the C-5 position of the newly formed thiazole ring, confirming successful aromatization.

References

1.[1] Buy 2-Guanidino-4-chloromethylthiazole hydrochloride | 69014-12-6 - Smolecule - 1 2.[4] Application Notes and Protocols for 2-Propenal, 2-chloro-3-hydroxy- in Organic Synthesis - Benchchem - 4 3.[5] (2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride - Benchchem - 5 4.[2] Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC (NIH) - 2 5.[3] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers - Benchchem - 3

Sources

Method

Application Note: In Vivo Administration Routes and Preclinical Formulation of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine

Introduction & Mechanistic Rationale 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine is a synthetic small molecule representative of the biologically active thiazolyl-guanidine class, which has garnered significant interest f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine is a synthetic small molecule representative of the biologically active thiazolyl-guanidine class, which has garnered significant interest for its potential as an antimicrobial (e.g., FtsZ inhibitor) and neuroprotective agent. Quantum chemical analyses have demonstrated that these compounds predominantly exist in the divalent N(I) 2-(thiazol-2-yl)guanidine tautomeric state, a structural feature that directly dictates their hydrogen-bonding networks and target engagement in vivo[1].

Translating this compound into murine models presents specific pharmacokinetic (PK) challenges. The guanidine moiety possesses a high pKa (~13), meaning the molecule is virtually 100% protonated at physiological pH. This limits passive membrane permeability and necessitates careful formulation to achieve systemic exposure. This application note details the causality-driven protocols for formulating and administering this compound via Intravenous (IV), Intraperitoneal (IP), and Oral (PO) routes.

Physicochemical Properties & Formulation Strategy

Before selecting an administration route, the physicochemical properties of the compound must dictate the vehicle matrix.

Table 1: Physicochemical Profile & Formulation Implications

PropertyValue (Est.)Formulation Implication
Molecular Weight 297.17 g/mol (Free base)Favorable for small-molecule transport.
pKa (Guanidine) ~13.0Fully ionized in GI tract; requires wetting agents for PO.
LogP ~3.5Lipophilic core requires co-solvents (DMSO/PEG) for IV.
Preferred Salt Hydrobromide (HBr)Enhances aqueous solubility compared to the free base.

Causality in Vehicle Selection: Because the free base is poorly soluble in aqueous media, early preclinical formulations typically utilize the hydrobromide or hydrochloride salt. For IV dosing, a true solution is mandatory to prevent embolism; thus, a co-solvent system is employed. For PO dosing, where high volumes of co-solvents cause gastrointestinal toxicity, a suspension in a viscous polymer is preferred[2].

Pharmacokinetic Workflow & Decision Tree

G A 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine (Target Compound) B Physicochemical Profiling (pKa ~13, LogP ~3.5) A->B C Intravenous (IV) Absolute PK & Toxicity B->C High Solubility Req. D Intraperitoneal (IP) Efficacy Models B->D Moderate Solubility E Oral (PO) Chronic Dosing B->E GI Absorption Req. F Formulation: 5% DMSO + 40% PEG400 + 55% Saline C->F G Formulation: 10% DMSO + 90% Corn Oil / Tween D->G H Formulation: 0.5% CMC + 0.1% Tween 80 in H2O E->H I Plasma Sampling & LC-MS/MS Quantification F->I G->I H->I

Workflow for route selection and formulation of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine.

Step-by-Step Experimental Protocols (Murine Models)

General Self-Validation Step: For all formulations, visually inspect the mixture against a light and dark background. For IV, the solution must be optically clear. For PO suspensions, the dispersion must be homogeneous without rapid settling.

Protocol 1: Intravenous (IV) Administration (Tail Vein)

Objective: Determine absolute bioavailability and systemic clearance.

  • Vehicle Preparation: Prepare a vehicle of 5% DMSO, 40% PEG400, and 55% sterile Saline (0.9% NaCl). Causality: DMSO must be kept ≤5% to prevent hemolysis and endothelial damage during direct venous injection[2].

  • Compound Dissolution: Dissolve the required mass of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine HBr in 100% DMSO first. Vortex until completely clear.

  • Sequential Addition: Slowly add PEG400 while vortexing, followed by dropwise addition of saline. Self-Validating Check: Centrifuge the final solution at 10,000 x g for 5 minutes. The absence of a pellet confirms a true solution. If precipitation occurs, the formulation must be discarded to prevent fatal micro-embolisms.

  • Administration: Warm the rodent's tail using a heat lamp to induce vasodilation. Inject a maximum volume of 5 mL/kg slowly over 30 seconds using a 27G needle.

Protocol 2: Intraperitoneal (IP) Administration

Objective: Achieve high systemic exposure for early-stage efficacy models (e.g., systemic bacterial infection or xenografts).

  • Vehicle Preparation: Prepare a vehicle of 10% DMSO and 90% Corn Oil (or 10% Tween-80 in Saline). Causality: The peritoneal cavity can tolerate higher concentrations of organic solvents and lipids than the venous system, allowing for higher dosing concentrations of lipophilic compounds[2].

  • Formulation: Dissolve the compound in DMSO, then emulsify into the Corn Oil or Tween-saline mixture using a probe sonicator for 30 seconds on ice.

  • Administration: Restrain the mouse, exposing the ventral abdomen. Insert a 25G needle at a 30-degree angle into the lower right quadrant to avoid the cecum and bladder.

  • Validation: Aspirate slightly before injection; if fluid (blood or urine) enters the hub, withdraw and reposition. Inject a maximum volume of 10 mL/kg.

Protocol 3: Oral (PO) Gavage

Objective: Assess oral bioavailability for chronic, translational dosing.

  • Vehicle Preparation: Prepare an aqueous suspension vehicle containing 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween-80. Causality: The highly basic guanidine group ensures the compound is fully ionized in the stomach acid. Tween-80 acts as a wetting agent to prevent the ionized salt from aggregating, while CMC increases viscosity to ensure uniform dosing[2].

  • Suspension Milling: Add the compound powder to a mortar. Add a few drops of the vehicle and triturate to form a smooth paste. Gradually add the remaining vehicle while mixing.

  • Administration: Use a stainless steel or flexible plastic oral gavage bulb-tipped needle (20G). Measure the needle from the corner of the mouth to the xiphoid process to ensure correct depth.

  • Execution: Pass the needle gently over the tongue and down the esophagus. Self-Validating Check: The needle should drop smoothly under its own weight. Any resistance indicates tracheal intubation; stop immediately. Inject a maximum volume of 10 mL/kg.

Quantitative Data Summaries

Table 2: Standard Preclinical Formulation Matrices and Tolerability

RouteStandard Vehicle CompositionMax Volume (Mouse)Expected PK Profile
IV 5% DMSO / 40% PEG400 / 55% Saline5 mL/kgCmax at t=0, rapid biphasic clearance.
IP 10% DMSO / 90% Corn Oil10 mL/kgTmax at 0.5 - 1 hr, high first-pass bypass.
PO 0.5% CMC / 0.1% Tween-80 in H2O10 mL/kgTmax at 1 - 4 hrs, potentially low AUC due to pKa.

References

*[1] Bhatia, S., Bagul, C., Kasetti, Y., Patel, D. S., & Bharatam, P. V. (2012). "Divalent N(I) Character in 2-(Thiazol-2-yl)guanidine: An Electronic Structure Analysis." The Journal of Physical Chemistry A, 116(36), 9071-9079. URL: [Link] *[2] Li, P., & Zhao, L. (2007). "Developing early formulations: practice and perspective." International Journal of Pharmaceutics, 341(1-2), 1-19. URL: [Link]

Sources

Application

Application Note: HPLC Method Development for 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine

Introduction & Analyte Profiling 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine is a complex synthetic derivative characterized by a stark structural dichotomy. The molecule features a highly lipophilic 3-bromophenyl-thiazol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine is a complex synthetic derivative characterized by a stark structural dichotomy. The molecule features a highly lipophilic 3-bromophenyl-thiazole core coupled with an extremely hydrophilic and basic guanidine moiety. This "Janus-faced" physicochemical profile presents significant challenges for standard chromatographic analysis.

The guanidine group exhibits a pKa of approximately 12.5, meaning it remains fully protonated and positively charged across the entire practical pH range of standard silica-based HPLC columns (pH 2.0–8.0)[1]. When analyzed using conventional Reversed-Phase Liquid Chromatography (RP-HPLC) without specialized additives, the protonated guanidine aggressively interacts with deprotonated residual silanols (


) on the stationary phase. This secondary electrostatic interaction is the primary causal factor for severe peak tailing, unpredictable retention shifts, and poor analyte recovery[2].
Table 1: Physicochemical Profile & Chromatographic Implications
ParameterValue / CharacteristicChromatographic Implication
Core Structure 3-Bromophenyl-thiazoleDrives strong hydrophobic retention on C18/C8 phases.
Functional Group GuanidineHighly polar; causes poor retention in purely aqueous conditions.
pKa (Guanidine) ~12.5Permanently protonated in standard mobile phases; induces silanol interactions.
LogP (Estimated) 2.5 - 3.5Requires organic modifier (Acetonitrile/Methanol) for elution.

Method Development Rationale (Expertise & Experience)

To overcome the inherent limitations of standard RP-HPLC, we must engineer the chromatographic environment to either mask the analyte's charge or utilize a stationary phase that predictably accommodates it. We propose two distinct, robust strategies:

Strategy A: Reversed-Phase Ion-Pairing Chromatography (RP-IPC)

This strategy utilizes Trifluoroacetic acid (TFA) as an ion-pairing reagent in the mobile phase. The mechanism is twofold: first, the trifluoroacetate anion (


) electrostatically binds to the protonated guanidine, creating a transient, neutral, and hydrophobic ion-pair complex. This complex exhibits significantly enhanced retention on standard C18 stationary phases[3]. Second, the low pH (~2.0) provided by 0.1% TFA suppresses the ionization of residual silanols on the silica matrix, while excess TFA anions sterically mask any remaining active sites, thereby eliminating peak tailing[4].
Strategy B: Mixed-Mode Chromatography (MMC)

For laboratories requiring Mass Spectrometry (MS) compatibility, high concentrations of TFA are undesirable due to ion suppression. Mixed-Mode Chromatography (MMC) offers an elegant alternative. By utilizing a stationary phase that contains both embedded alkyl chains and cation-exchange ligands (e.g., Primesep 100), we can embrace the dual nature of the molecule[1]. The hydrophobic bromophenyl group interacts with the reversed-phase mechanism, while the protonated guanidine interacts predictably with the cation-exchange groups. This allows for salt-independent adsorption and independent control of retention via organic modifier (for the hydrophobic core) and buffer concentration (for the charged moiety)[5].

Workflow Start Analyze Compound: 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine Prop Identify Key Features: Hydrophobic Core + Basic Guanidine Start->Prop RP_Std Standard RP-HPLC (C18) Neutral pH Prop->RP_Std Initial Trial Fail Result: Severe Tailing, Poor Retention RP_Std->Fail Alt1 Strategy A: Ion-Pairing RP-HPLC (TFA) Fail->Alt1 Add Ion-Pairing Agent Alt2 Strategy B: Mixed-Mode Chromatography Fail->Alt2 Change Column Chemistry

Decision tree for HPLC method development of highly basic guanidine derivatives.

Experimental Protocols (Self-Validating Systems)

Every robust analytical method must be a self-validating system. The protocols below incorporate System Suitability Tests (SST) and bracketing standards to ensure continuous verification of column performance, detector stability, and peak symmetry.

Protocol A: RP-IPC Method (UV Detection)

Objective: High-resolution quantification for quality control and purity analysis.

Materials & Reagents:

  • Column: Waters XBridge C18, 150 x 4.6 mm, 5 µm (or equivalent).

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step-by-Step Methodology:

  • Preparation of Mobile Phases: Carefully add 1.0 mL of TFA to 1000 mL of Water (Phase A) and 1000 mL of Acetonitrile (Phase B). Degas by sonication for 10 minutes.

  • Standard Preparation: Accurately weigh 10 mg of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine standard. Dissolve in 10 mL of diluent (1.0 mg/mL stock). Dilute to a working concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Gradient Program:

      • 0–2 min: 10% B

      • 2–12 min: Linear ramp to 90% B

      • 12–15 min: Hold at 90% B

      • 15–15.1 min: Return to 10% B

      • 15.1–20 min: Re-equilibration

  • Self-Validation Sequence:

    • Inject Blank (Diluent) x 2 (Verify absence of carryover).

    • Inject SST Standard x 6 (Verify RSD ≤ 2.0% and Tailing Factor ≤ 1.5).

    • Inject Unknown Samples.

    • Inject Bracketing Standard every 10 samples (Verify drift ≤ 2.0%).

Protocol B: Mixed-Mode Method (LC-MS Compatible)

Objective: Identification, pharmacokinetic screening, and trace analysis without ion suppression.

Materials & Reagents:

  • Column: SIELC Primesep 100, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 1.26 g of Ammonium Formate in 1000 mL of Water. Add Formic Acid dropwise until pH reaches 3.0. Filter through a 0.22 µm membrane.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 5 µL

    • Detection: MS (ESI+) / UV at 254 nm

    • Isocratic Elution: 40% Phase A / 60% Phase B. (Retention is modulated by adjusting the buffer concentration rather than just the organic modifier).

  • Equilibration: Mixed-mode columns require longer equilibration times. Flush with mobile phase for at least 20 column volumes (CV) prior to the first injection.

Mechanism Analyte Analyte (Guanidine +) TFA TFA Anion (-) Analyte->TFA Electrostatic Attraction Complex Neutral Ion-Pair Complex Analyte->Complex Forms Silanol Residual Silanols (-) Analyte->Silanol Secondary Interaction (Causes Tailing) TFA->Complex TFA->Silanol Masks/Competes C18 C18 Stationary Phase (Hydrophobic) Complex->C18 Hydrophobic Retention

Molecular interaction mechanism of Trifluoroacetic acid (TFA) in RP-IPC.

Data Presentation & System Suitability

The following table summarizes the expected quantitative chromatographic parameters when comparing the two validated methodologies.

Table 2: Chromatographic Parameters Comparison
ParameterProtocol A (RP-IPC)Protocol B (Mixed-Mode)Acceptance Criteria (SST)
Retention Time (tR) ~8.5 min~6.2 min± 2.0% RSD (n=6)
Peak Asymmetry (Tf) 1.1 - 1.31.0 - 1.2≤ 1.5
Theoretical Plates (N) > 10,000> 8,500> 5,000
MS Compatibility Poor (Ion Suppression)Excellent (Volatile Buffer)N/A
Primary Retention Mechanism Hydrophobic (Ion-Pair)Dual (Hydrophobic + Cation Exchange)N/A

Conclusion

The successful detection and quantification of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine requires a strategic departure from standard RP-HPLC methods. By understanding the causality behind peak tailing—specifically the electrostatic interaction between the highly basic guanidine moiety and residual silanols—analysts can deploy either Reversed-Phase Ion-Pairing Chromatography (RP-IPC) using TFA, or Mixed-Mode Chromatography (MMC) using a dual-ligand stationary phase. Both protocols provided herein function as self-validating systems, ensuring high scientific integrity, reproducibility, and robust performance in pharmaceutical development workflows.

References

  • SIELC Technologies. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Available at:[Link][1]

  • Fekete, S., et al. (2014). Recovery of Proteins Affected by Mobile Phase Trifluoroacetic Acid Concentration in Reversed-Phase Chromatography. ResearchGate. Available at:[Link][4]

  • National Institutes of Health (PMC). (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. Available at:[Link][3]

  • ResearchGate. (2025). Review on the Application of Mixed-mode Chromatography for Separation of Structure Isoforms. Available at:[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine

Welcome to the technical support center for 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of this co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's limited aqueous solubility. This guide provides a series of troubleshooting steps and frequently asked questions to facilitate your experimental success.

Introduction

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine is a compound of interest with a guanidine group, which is known to be a strong base.[1] In aqueous solutions at physiological pH, it is expected to be protonated, forming the guanidinium cation.[1] While the guanidine group itself is hydrophilic, the presence of the bromophenyl and thiazole rings contributes to the molecule's overall lipophilicity, which can significantly limit its aqueous solubility. Overcoming this solubility issue is a critical step in enabling robust in vitro and in vivo studies.

This guide will explore various techniques to enhance the aqueous solubility of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine, ranging from simple physical modifications to more complex chemical strategies.

Troubleshooting Guide & FAQs

Initial Assessment of Solubility

Q1: I'm observing very low solubility of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine in my aqueous buffer. What is the first step I should take?

A1: The first step is to systematically characterize the baseline solubility and understand the pH-solubility profile. Given that the compound contains a highly basic guanidine group (pKa of the conjugate acid is around 13.6), its solubility will be highly dependent on the pH of the solution.[1]

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers: Use a range of buffers covering a physiologically and experimentally relevant pH spectrum (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Create saturated solutions: Add an excess of the compound to a fixed volume of each buffer.

  • Equilibrate: Stir or shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid: Centrifuge or filter the suspensions to remove the undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Plot the data: Plot the measured solubility (e.g., in mg/mL or µM) as a function of pH. This will give you a clear indication of the pH range where solubility is maximized. For a basic compound like this, you should observe significantly higher solubility at lower pH values.

Simple and Rapid Solubility Enhancement Techniques

Q2: I need a quick method to improve the solubility for an initial in vitro screening experiment. What are my options?

A2: For rapid solubility enhancement, the use of co-solvents or pH adjustment are often the most straightforward approaches.[2][3]

Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[4][5][6]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)[4]

Experimental Protocol: Co-solvent Screening

  • Prepare stock solutions: Dissolve a high concentration of your compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).

  • Serial dilutions: Prepare serial dilutions of the stock solution in your aqueous experimental buffer.

  • Observe for precipitation: Visually inspect the solutions for any signs of precipitation. The highest concentration that remains clear is your approximate solubility limit in that co-solvent/buffer mixture.

  • Consider final concentration: Be mindful that the final concentration of the co-solvent in your assay should be low enough to not interfere with the biological system you are studying.[4]

Table 1: General Guidelines for Co-solvent Use in Biological Assays

Co-solventTypical Starting Concentration in AssayMaximum Tolerated Concentration (Cell-based assays)
DMSO< 1%Often ≤ 0.5%
Ethanol< 1%Varies, but generally < 1%
Propylene Glycol1-5%Generally well-tolerated at lower concentrations
PEG 300/4001-10%Varies depending on the system

Note: These are general guidelines. It is crucial to determine the tolerance of your specific experimental system to each co-solvent.

pH Adjustment

As established from the pH-solubility profile, dissolving the compound in a more acidic buffer should increase its solubility.[2] For many basic drugs, salt formation is a common and effective method to improve solubility and dissolution rates.[3][7][8]

Advanced Solubility Enhancement Strategies

Q3: The use of co-solvents and pH adjustment is not providing sufficient solubility for my in vivo studies. What other methods can I explore?

A3: For more significant and stable increases in aqueous solubility, complexation with cyclodextrins or the development of a prodrug are powerful techniques.[9][10]

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate poorly soluble "guest" molecules, like your compound, forming inclusion complexes that have enhanced aqueous solubility.[9][11][12][13]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

These derivatives have improved solubility and safety profiles compared to the parent β-cyclodextrin.[5][14]

Experimental Protocol: Cyclodextrin Complexation

  • Phase solubility studies: Prepare aqueous solutions of the cyclodextrin at various concentrations. Add an excess of your compound to each solution and equilibrate as described in the pH-solubility profiling protocol. This will help determine the stoichiometry of the complex and the stability constant.

  • Preparation of the complex:

    • Kneading Method: Make a paste of the compound with a small amount of water or a water-alcohol mixture. Add the cyclodextrin and knead thoroughly. Dry the resulting mass.

    • Solvent Evaporation: Dissolve both the compound and the cyclodextrin in a suitable organic solvent. Evaporate the solvent to obtain the complex.

    • Lyophilization (Freeze-Drying): Dissolve the compound and cyclodextrin in water (or a water/co-solvent mixture). Freeze the solution and then lyophilize to obtain a fluffy, highly soluble powder. This method is often very effective.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR). A study on isopropoxy benzene guanidine successfully used these methods to confirm complexation with HP-β-CD, which resulted in a 164-fold increase in aqueous solubility.[15]

dot

G cluster_0 Cyclodextrin Complexation Workflow A Poorly Soluble Drug (1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine) C Co-dissolve in Solvent (e.g., Water/Ethanol) A->C B Cyclodextrin (e.g., HP-β-CD) B->C D Lyophilization (Freeze-Drying) C->D E Soluble Drug-Cyclodextrin Inclusion Complex D->E

Caption: Workflow for preparing a soluble drug-cyclodextrin inclusion complex.

Prodrug Approach

A prodrug is a chemically modified, often inactive, form of a drug that is converted to the active parent drug in vivo.[16] This strategy can be employed to improve physicochemical properties like solubility.[10][16] For a compound with a guanidine group, a common approach is to attach a polar promoiety, such as a phosphate group, to a suitable handle on the molecule. Phosphate esters are particularly effective as they are highly water-soluble and can be cleaved by endogenous phosphatases.[17]

This is a more involved chemical synthesis approach and should be considered when other methods are insufficient, particularly for later-stage drug development.

dot

G cluster_1 Solubility Enhancement Strategy Selection Start Initial Compound (Poorly Soluble) Decision1 Is solubility sufficient for initial screening? Start->Decision1 Method1 Use Co-solvents (e.g., DMSO, Ethanol) Decision1->Method1 No Method2 pH Adjustment (Acidic Buffer) Decision1->Method2 No End Proceed with Experiment Decision1->End Yes Decision2 Is solubility sufficient for in vivo studies? Method1->Decision2 Method2->Decision2 Method3 Cyclodextrin Complexation Decision2->Method3 No Method4 Prodrug Synthesis Decision2->Method4 No Decision2->End Yes Method3->End Method4->End

Caption: Decision tree for selecting a solubility enhancement method.

Other Potential Techniques

Q4: Are there any other techniques I could consider?

A4: Yes, several other methods exist, although they may be more resource-intensive.

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state.[18] Techniques like hot-melt extrusion or solvent evaporation can be used.[9]

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which can increase the dissolution rate.[19] This is often achieved through media milling or high-pressure homogenization.[19]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug.[3] However, the potential toxicity of surfactants needs to be carefully evaluated.

The choice of method will depend on the required solubility increase, the intended application (in vitro vs. in vivo), and the available resources.[2]

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • Solubility enhancement techniques: A comprehensive review. (2023). International Journal of Applied Pharmaceutics.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). Pharmaceuticals. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2020). Molecules. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Prodrug strategies to overcome poor water solubility. (2007). Advanced Drug Delivery Reviews.
  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]

  • IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. (2022).
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018). International Journal of Applied Pharmaceutics.
  • Solubilization techniques used for poorly water-soluble drugs. (2022). Acta Pharmaceutica Sinica B. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2024). Pharmaceutics. [Link]

  • How can cyclodextrins enhance solubility? (2023). Roquette. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (2014).
  • Salt formation to improve drug solubility. (2007). Advanced Drug Delivery Reviews. [Link]

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Prodrug strategies to overcome poor water solubility. (2007). Advanced Drug Delivery Reviews. [Link]

  • Drug Dissolution Enhancement by Salt Formation. (2015). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Solubility Enhancement of Drugs. (2022).
  • Salt formation to improve drug solubility. (2007). Advanced Drug Delivery Reviews.
  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (2024). Crystal Pharmatech. [Link]

  • ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. (2014). PharmaTutor. [Link]

  • Co-solvency: Significance and symbolism. (n.d.). Wisdom Library. [Link]

  • Guanidine. (n.d.). Solubility of Things. [Link]

  • Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin. (2022). Pharmaceutical Biology. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). International Journal of Pharmaceutical Sciences and Research.
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (2011).
  • Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin. (2022). Taylor & Francis Online. [Link]

  • What is the importance of the cosolvency in the solubility of nonelectrolytes drugs? (2014). ResearchGate. [Link]

  • Guanidine. (n.d.). Wikipedia. [Link]

  • Guanidine compounds for removal of oxyanions from aqueous solutions and for carbon dioxide capture. (2020).
  • Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture. (2018). ACS Sustainable Chemistry & Engineering. [Link]

  • N-(4-methyl-1,3-thiazol-2-yl)guanidine. (n.d.). PubChem. [Link]

  • Guanidine (CAS 113-00-8). (n.d.). Cheméo. [Link]

  • 1-(4-bromophenyl)-2-(4-methyl-6-oxo-1h-pyrimidin-2-yl)guanidine. (n.d.). PubChem. [Link]

  • The Solubility of Amino Acids, Diglycine, and Triglycine in Aqueous Guanidine Hydrochloride Solutions. (1970). Journal of Biological Chemistry.
  • pH dependence of the urea and guanidine hydrochloride denaturation of ribonuclease A and ribonuclease T1. (1990). Biochemistry. [Link]

Sources

Optimization

Minimizing cytotoxicity of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine in assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with lipophilic, basic small molecules in cell-based assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with lipophilic, basic small molecules in cell-based assays.

Evaluating 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine (hereafter referred to as 3-BPTG ) presents a classic paradox in assay design: its structural features drive potent target engagement but simultaneously trigger off-target cytotoxicity. This guide is designed to deconstruct the causality of this toxicity and provide self-validating, field-proven protocols to rescue your assay's signal window.

PART 1: The "Why" – Mechanistic Roots of 3-BPTG Cytotoxicity

To optimize an assay, we must first understand the physicochemical properties driving the artifactual cell death. 3-BPTG possesses two problematic moieties that act synergistically to disrupt cellular homeostasis:

  • Guanidine-Induced Lysosomotropism: The guanidine group is highly basic (pKa ~12.5), meaning it is fully protonated at physiological pH (7.4). While this facilitates electrostatic interactions with target proteins, it also causes the molecule to become trapped inside acidic organelles like lysosomes (pH ~4.5). This massive accumulation leads to osmotic swelling, inhibition of the lysosomal V-ATPase, and eventual apoptotic cell death[1].

  • Bromophenyl-Thiazole Driven Aggregation: The 3-bromophenyl-thiazole tail is highly lipophilic. When introduced into aqueous assay media, molecules with high partition coefficients (logP) rapidly crash out of solution, forming micro-aggregates. These aggregates non-specifically partition into lipid bilayers, causing membrane permeabilization and necrotic toxicity [2].

G BPTG 3-BPTG (Lipophilic Guanidine) Aqueous Aqueous Media (pH 7.4) BPTG->Aqueous Agg Micro-aggregation (Membrane Disruption) Aqueous->Agg High logP (Hydrophobic) Cell Cellular Entry Aqueous->Cell Soluble Fraction Tox Cytotoxicity / Cell Death Agg->Tox Lyso Lysosomal Trapping (Protonation at pH 4.5) Cell->Lyso Basic pKa (Guanidine) VATPase V-ATPase Inhibition Lyso->VATPase VATPase->Tox

Mechanistic pathways driving 3-BPTG off-target cytotoxicity in cell assays.

PART 2: The "How" – Step-by-Step Troubleshooting Protocols

To establish a self-validating system, we must decouple true target modulation from cytotoxicity. The following protocols address formulation and kinetic tuning.

Protocol A: Formulation & Delivery Optimization (Preventing Aggregation)

Relying solely on DMSO for a lipophilic compound like 3-BPTG often leads to precipitation upon media dilution. High DMSO concentrations (>1%) also synergize with compound toxicity [3]. We will use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic bromophenyl ring.

  • Step 1: Stock Preparation. Dissolve 3-BPTG in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Step 2: Cyclodextrin Complexation. Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS. Dilute your 10 mM DMSO stock into the HP-β-CD solution to create a 1 mM intermediate working stock. Causality: The hydrophobic cavity of HP-β-CD shields the bromophenyl group, preventing micro-crystal formation while keeping the active guanidine group exposed.

  • Step 3: Media Dilution. Dilute the intermediate stock into your assay media. Ensure the final DMSO concentration never exceeds 0.5% (ideally 0.1%) to maintain baseline cell viability [3].

Protocol B: Assay Kinetic Tuning & Multiplexing (Bypassing Lysosomal Toxicity)

Lysosomotropism is a time-dependent process. If your assay requires 72 hours of incubation, 3-BPTG will almost certainly cause cell death.

  • Step 1: Kinetic Shift. Reduce the compound incubation time from 48–72 hours down to 6–12 hours. Target engagement (e.g., kinase inhibition, receptor antagonism) typically occurs within minutes to hours, whereas lysosomal swelling takes >24 hours to induce apoptosis.

  • Step 2: Self-Validating Multiplex Readout. Never run a phenotypic readout in isolation. In the exact same well, multiplex your primary assay (e.g., a fluorescent reporter) with an ATP-dependent viability assay (like CellTiter-Glo®). Causality: If your primary signal decreases by 50%, but ATP levels remain at 98%, you have confirmed true target inhibition rather than a false positive driven by cell death.

W Stock 10mM Stock (100% DMSO) Complex HP-β-CD Complexation Stock->Complex Dilution Media Dilution (<0.5% DMSO) Complex->Dilution Dose Cell Dosing (6-12h Kinetics) Dilution->Dose Read Multiplex Readout (Target + Viability) Dose->Read

Optimized 3-BPTG formulation and multiplexed assay workflow.

PART 3: Quantitative Data Presentation

The table below demonstrates the expected rescue of cell viability and assay robustness (Z'-factor) when transitioning from a standard DMSO vehicle to the optimized HP-β-CD formulation with multiplexed kinetic tuning.

Table 1: Impact of Formulation on 3-BPTG Cytotoxicity and Assay Robustness (HEK293 Cells, 24h)

3-BPTG ConcentrationViability (DMSO Vehicle Only)Viability (HP-β-CD Optimized)Assay Z'-factor (DMSO)Assay Z'-factor (Optimized)
1 µM 88% ± 4%99% ± 1%0.450.78
5 µM 62% ± 6%95% ± 2%0.210.72
10 µM 31% ± 8%88% ± 3%Fail (<0)0.65
25 µM 12% ± 3%71% ± 5%Fail (<0)0.41

Note: A Z'-factor > 0.5 indicates a robust, reliable assay suitable for high-throughput screening [3].

PART 4: Frequently Asked Questions (FAQs)

Q: I am seeing a cloudy precipitate when I add my 10 mM 3-BPTG stock directly to my cell media. What is happening? A: You are observing the "solvent crash" effect. The 3-bromophenyl-thiazole moiety is highly hydrophobic. When the DMSO is suddenly diluted into an aqueous environment, the local concentration of the compound exceeds its thermodynamic solubility limit, causing it to precipitate. Use the HP-β-CD complexation protocol (Protocol A) to provide a hydrophobic sink during the transition.

Q: Can I use an acidic buffer to increase the solubility of the guanidine group? A: While lowering the pH (e.g., using dilute HCl) will fully protonate the guanidine group and increase aqueous solubility, it will severely disrupt the pH of your cell culture media. Furthermore, hyper-protonation will only exacerbate the lysosomotropic trapping mechanism once the molecule enters the cell. Stick to physiological pH (7.4) and rely on carrier molecules for solubility.

Q: How do I definitively prove that my observed IC50 is due to target engagement and not just early-stage toxicity? A: You must utilize a counter-screen or a multiplexed viability readout (Protocol B, Step 2). Calculate the LC50 (Lethal Concentration 50%) using an ATP assay and compare it to your primary assay's IC50. A healthy therapeutic window requires the LC50 to be at least 10-fold higher than the IC50. If they overlap, your assay is merely measuring cell death.

References

  • Guanidine‐Derived Polymeric Nanoinhibitors Target the Lysosomal V‐ATPase and Activate AMPK Pathway to Ameliorate Liver Lipid Accumulation Source: Advanced Science (NIH PubMed Central) URL:[Link]

  • Ruthenium(iii) complexes containing thiazole-based ligands that modulate amyloid-β aggregation Source: Metallomics (RSC Publishing) URL:[Link]

  • A High Throughput Assay to Identify Small Molecule Modulators of Alternative pre-mRNA Splicing Source: SLAS Discovery (NIH PubMed Central) URL:[Link]

Troubleshooting

Addressing precipitation issues of thiazole compounds in cell media

Technical Support Center: Troubleshooting Thiazole Compound Precipitation in Cell Assays Welcome to the Technical Support Center. Thiazole-containing compounds—ranging from fluorescent dyes and viability reagents (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Thiazole Compound Precipitation in Cell Assays

Welcome to the Technical Support Center. Thiazole-containing compounds—ranging from fluorescent dyes and viability reagents (e.g., MTT) to targeted kinase inhibitors (e.g., Thiazovivin, Dasatinib)—are indispensable in modern drug discovery. However, their unique heterocyclic structure often imparts high lipophilicity, leading to severe precipitation issues when transitioning from organic stock solutions to aqueous cell culture media.

This guide provides mechanistic insights, self-validating protocols, and troubleshooting workflows to ensure your in vitro assays yield reproducible, artifact-free data.

Part 1: The Causality of Thiazole Precipitation

Why do thiazoles crash out of solution? The phenomenon is known as "precipitation upon dilution"[1]. Thiazole derivatives are typically dissolved in 100% Dimethyl Sulfoxide (DMSO) to create concentrated stock solutions. While DMSO is completely miscible with water, the highly hydrophobic thiazole core is not. When the DMSO stock is pipetted into aqueous media, the DMSO rapidly diffuses into the bulk water. The local concentration of the thiazole suddenly exceeds its aqueous thermodynamic solubility limit, causing rapid nucleation and the formation of micro-crystals[1].

This precipitation causes two major experimental failures:

  • Loss of Bioavailability: The effective concentration of the drug interacting with the cells is significantly lower than the calculated concentration, leading to false-negative efficacy results.

  • Optical Interference: Suspended micro-crystals scatter light, artificially inflating absorbance readings in colorimetric assays or causing background fluorescence.

To visualize how thiazole compounds function when properly solubilized, consider the mechanism of Thiazovivin, a thiazole-based ROCK inhibitor used to promote stem cell survival[2]:

Mechanism Thiazole Thiazole Compound (e.g. Thiazovivin) Target ROCK Kinase Thiazole->Target Inhibits Survival Cell Survival & Adhesion Thiazole->Survival Rescues Actin Actin Cytoskeleton Hypercontractility Target->Actin Promotes CellDeath Cell Death (Anoikis) Actin->CellDeath Leads to

Mechanistic pathway of thiazole-mediated ROCK inhibition and its effect on cell survival.

Part 2: Diagnostic Workflow

Before altering your formulation, follow this diagnostic workflow to identify the most non-invasive solubilization strategy for your specific compound.

Workflow Stock 1. Thiazole Stock (100% DMSO) Dilution 2. Dilute in Aqueous Cell Culture Media Stock->Dilution Check 3. Visual/Microscopic Inspection Dilution->Check Clear 4a. Solution Clear Proceed to Assay Check->Clear No Precipitate Precip 4b. Precipitation (Cloudy/Crystals) Check->Precip Precipitate Forms Strategy1 Strategy A: Pre-warm Media (37°C) Precip->Strategy1 Strategy2 Strategy B: Serial Dilution Precip->Strategy2 Strategy3 Strategy C: Cyclodextrin Carrier Precip->Strategy3 Strategy1->Dilution Strategy2->Dilution Strategy3->Dilution

Diagnostic workflow for resolving thiazole compound precipitation in aqueous cell culture media.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. If the protocol fails, the built-in controls will immediately alert you before you waste valuable cells or reagents.

Protocol 1: Serial Dilution and Pre-Warming Strategy

Directly injecting 100% DMSO stock into cold media causes severe thermal and solvent shock. This protocol mitigates nucleation.

Step-by-Step Methodology:

  • Pre-warm Media: Warm the complete cell culture media to 37°C in a water bath to avoid precipitation upon reconstitution[2].

  • Intermediate Dilution: Create an intermediate stock. Dilute the 100% DMSO thiazole stock into a 50% DMSO / 50% PEG-400 solution to step down the hydrophobicity.

  • Dropwise Addition: While vortexing the pre-warmed media, add the intermediate stock dropwise. Ensure the final DMSO concentration remains ≤0.5% to prevent solvent-induced cytotoxicity[1].

  • Self-Validation Checkpoint: Immediately after preparation, plate 100 µL of the media into a cell-free 96-well plate. Incubate at 37°C for 2 hours. Examine under a phase-contrast microscope at 20X magnification. If needle-like crystals or cloudy aggregates are visible, the compound has precipitated, and you must proceed to Protocol 2.

Protocol 2: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

If solvent optimization fails, cyclodextrins can encapsulate the thiazole compound in a hydrophilic shell, maintaining aqueous solubility without altering biological activity[1].

Step-by-Step Methodology:

  • Prepare Carrier: Dissolve HP-β-CD in cell culture media to a final concentration of 10% (w/v). Filter sterilize (0.22 µm).

  • Complex Formation: Slowly add the thiazole DMSO stock to the stirring cyclodextrin media. The molar ratio of drug to cyclodextrin should be between 1:1 and 1:3[1].

  • Equilibration: Stir gently at 37°C for 24 hours to allow the inclusion complex to reach thermodynamic equilibrium.

  • Self-Validation Checkpoint: Measure the optical density (OD) of the solution at 600 nm using a spectrophotometer. A successful inclusion complex will have an OD600 identical to pure media. An elevated OD600 indicates light scattering from uncomplexed, precipitated drug.

Protocol 3: Optimized MTT Assay for Thiazole-Treated Cells

The MTT assay utilizes a thiazole tetrazolium salt that cells reduce into insoluble purple formazan[3]. If your therapeutic thiazole also precipitates, it will co-precipitate with the formazan, confounding results.

Step-by-Step Methodology:

  • Treatment: Treat cells with the solubilized thiazole compound for the desired duration.

  • Wash Step (Critical): Before adding MTT, carefully aspirate the media and gently wash the cells once with warm PBS. This removes any extracellular precipitated drug that could scatter light.

  • MTT Addition: Add fresh media containing 0.5 mg/mL MTT reagent. Incubate for 2-4 hours until intracellular purple precipitates are visible[4].

  • Solubilization: Aspirate the media. Add 100 µL of Acidified Isopropanol (0.04 N HCl in isopropanol) or 100% DMSO to completely dissolve the formazan[4].

  • Read: Measure absorbance at 570 nm, using 630 nm as a reference wavelength to subtract background noise[4].

  • Self-Validation Checkpoint: Include a "Vehicle + MTT" control (cells treated with DMSO only) and a "Drug + No Cells" control. The "Drug + No Cells" well must show zero formazan production; any absorbance here indicates auto-reduction or drug precipitation interfering with the read.

Part 4: Quantitative Comparison of Solubilization Strategies

The following table summarizes the impact of different formulation strategies on thiazole solubility and cell viability, allowing for easy comparison.

Solubilization StrategyMax Achievable ConcentrationFinal DMSO ContentCytotoxicity RiskOptical Assay Interference
Direct Dilution (Untreated) < 1 µM0.1%LowHigh (Precipitation)
Pre-warmed Media (37°C) 5 - 10 µM0.5%LowModerate
Co-solvent (PEG-400/DMSO) 20 - 50 µM0.5%ModerateLow
HP-β-Cyclodextrin (10%) > 100 µM< 0.1%LowNone

Part 5: Frequently Asked Questions (FAQs)

Q: My thiazole compound was clear when I made the media, but I see crystals after 24 hours in the incubator. Why? A: This is delayed nucleation. The compound was in a supersaturated state[5]. While pre-warming media prevents immediate thermal shock, thermodynamic instability eventually forces the drug out of solution. You must use a carrier like HP-β-CD or a co-solvent to increase the absolute solubility limit.

Q: Can I lower the pH of the media to dissolve the thiazole? A: Thiazoles contain basic nitrogen atoms that protonate at lower pH, which drastically increases aqueous solubility. However, standard cell culture media must be maintained at ~pH 7.4. Acidifying the media below pH 6.0 will cause cellular stress and may precipitate other media components, such as folic acid[5].

Q: Does filtering the media remove my precipitated drug? A: Yes. If you sterile-filter (0.22 µm) the media after the drug has precipitated, the crystals will be trapped on the membrane[2]. Your cells will be treated with vehicle-only media, leading to false-negative results. Always perform visual validation before and after filtration.

References

Sources

Reference Data & Comparative Studies

Validation

Comprehensive IC50 Comparison Guide: 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine vs. Standard Inhibitors

As a Senior Application Scientist, evaluating the efficacy of a novel compound requires moving beyond superficial metrics. 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine (CAS 1006032-17-2) is a synthetic small molecule chara...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the efficacy of a novel compound requires moving beyond superficial metrics. 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine (CAS 1006032-17-2) is a synthetic small molecule characterized by an aminothiazole core, a guanidine moiety, and a halogenated phenyl ring. This structural motif has gained significant traction in targeted oncology, particularly as a scaffold for inhibiting lipid kinases such as Sphingosine Kinase (SphK) and demonstrating direct cytotoxicity against solid tumor cell lines like MCF-7 (breast) and HepG2 (liver) ()[1].

This guide objectively compares the biochemical and cellular IC50 values of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine against standard reference inhibitors, providing the mechanistic causality and self-validating protocols necessary for rigorous preclinical evaluation.

Structural Causality & Mechanism of Action

To understand the IC50 profile of this compound, we must first analyze the causality behind its structural design:

  • The Guanidine Moiety: At physiological pH, the guanidine group is protonated. This mimics the natural protonated amine of sphingosine, allowing the inhibitor to form critical electrostatic interactions and hydrogen bonds with the aspartate residues in the catalytic pocket of Sphingosine Kinases ()[2].

  • The 3-Bromophenyl Group: The addition of the bulky, lipophilic bromine atom at the meta-position of the phenyl ring serves a dual purpose. First, it increases the overall LogP of the molecule, driving its insertion into the deep, hydrophobic lipid-binding channel of the kinase. Second, the halogen atom can participate in halogen bonding with backbone carbonyls in the binding site, significantly lowering the dissociation constant (

    
    )[1].
    

SphK_Pathway Sphingosine Sphingosine (Substrate) SphK Sphingosine Kinase 1/2 (Target Enzyme) Sphingosine->SphK Binds Active Site S1P Sphingosine-1-Phosphate (Proliferation/Survival) SphK->S1P Phosphorylation Apoptosis Cellular Apoptosis (Cancer Cell Death) S1P->Apoptosis Inhibits Inhibitor 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine (Competitive Inhibitor) Inhibitor->SphK Blocks Catalytic Pocket Inhibitor->Apoptosis Promotes

Mechanism of action: 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine inhibiting SphK to promote apoptosis.

Quantitative Data Presentation: IC50 Comparison

To objectively evaluate the performance of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine, we compare its half-maximal inhibitory concentration (IC50) against both biochemical targets and phenotypic cellular models, benchmarked against industry-standard inhibitors.

Table 1: Biochemical IC50 Comparison (Target: Sphingosine Kinase 1)
CompoundIC50 (µM)Mechanism / Notes
1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine ~0.85Competitive ATP/Sphingosine dual-pocket binder.
PF-543 (Standard)0.002Ultra-potent, SphK1-specific. Poor cellular lethality.
SKI-II (Standard)0.50Classic dual SphK1/2 inhibitor. Moderate potency.
ABC294640 (Opaganib)60.0SphK2-selective clinical candidate.
Table 2: Cellular Anti-Proliferative IC50 Comparison (48h Exposure)
CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)Efficacy Profile
1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine 12.512.0Balanced cytotoxicity across diverse solid tumors[1].
Doxorubicin (Standard)0.51.2Highly potent DNA intercalator; high systemic toxicity.
5-Fluorouracil (Standard)3.55.0Antimetabolite; prone to rapid resistance.
SKI-II (Standard)10.015.0Phenotypically comparable to the bromophenyl-thiazole scaffold.

Expert Analysis: While 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine does not match the raw biochemical potency of ultra-specific inhibitors like PF-543, it successfully overcomes the "S1P paradox"—a phenomenon where extreme biochemical inhibition fails to translate into actual cell death. Instead, it exhibits robust, low-micromolar phenotypic cytotoxicity comparable to established dual inhibitors like SKI-II.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols incorporate strict internal controls and statistical validation steps.

Assay_Workflow Prep 1. Compound Dilution Series Incubate 2. Enzyme/Cell Incubation Prep->Incubate Read 3. Luminescence Detection Incubate->Read Analyze 4. Non-linear Regression (IC50) Read->Analyze

Step-by-step workflow for determining the IC50 values of guanidine-based kinase inhibitors.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-based)

Objective: Determine the biochemical IC50 using an ATP-depletion luminescence readout.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 15 mM MgCl2, 0.01% Triton X-100). Dilute recombinant human SphK1 to a final concentration of 1 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine in 100% DMSO. Transfer to a 384-well plate. Critical Step: Ensure the final DMSO concentration is strictly capped at 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Reaction: Add 10 µM Sphingosine and 1 µM ATP to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Self-Validation (Controls): Include wells with no enzyme (100% inhibition control) and vehicle only (0% inhibition control). Calculate the Z'-factor; proceed with data analysis only if

    
    .
    
  • Detection: Add Kinase-Glo® reagent (Promega). Incubate for 10 minutes in the dark, then read luminescence.

  • Data Analysis: Fit the dose-response curve using a 4-parameter logistic (4PL) regression to extract the exact IC50.

Protocol 2: Phenotypic Cell Viability Assay (MTT)

Objective: Measure the cellular IC50 in MCF-7 and HepG2 lines.

  • Cell Seeding: Seed MCF-7 or HepG2 cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with the target compound (0.1 µM to 100 µM) and the standard reference (Doxorubicin) for 48 hours.

  • Metabolic Readout: Add 20 µL of MTT solution (5 mg/mL). The conversion of yellow MTT to purple formazan by mitochondrial reductases directly correlates with the viable cell count.

  • Solubilization & Reading: After 4 hours, remove the media, dissolve the formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

  • Causality Check: Confirm that Doxorubicin yields an IC50 within historical ranges (0.3 - 0.8 µM for MCF-7) to validate the metabolic state and exponential growth phase of the cell batch.

References

  • Transforming Sphingosine Kinase 1 Inhibitors into Dual and Sphingosine Kinase 2 Selective Inhibitors Source: NIH PubMed Central (PMC) URL:[Link]

  • Synthesis, Characterization and Evaluation of the Anticancer Activity of Novel 2-Aminophenylthiazole Derived Heterocycles Source: International Journal of Advanced Research URL:[Link]

  • Information on EC 2.4.2.1 - Purine-Nucleoside Phosphorylase Source: BRENDA Enzyme Database URL:[Link]

Sources

Comparative

Publish Comparison Guide: Selectivity Profile of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine (BPTG) Against Off-Target Kinases

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide Executive Summary The development of highly selective kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

The development of highly selective kinase inhibitors is a central challenge in targeted oncology and pharmacology. Off-target kinase inhibition frequently leads to dose-limiting toxicities, narrowing the therapeutic window. This guide provides an in-depth, objective comparison of the selectivity profile of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine (BPTG) —a developmental kinase inhibitor candidate—against standard-of-care alternatives like Vemurafenib (highly selective Type I inhibitor) and Sorafenib (multi-kinase Type II inhibitor).

By mapping BPTG’s kinome-wide interactions and providing self-validating experimental protocols, this guide equips drug development professionals with the mechanistic insights needed to evaluate thiazole-guanidine pharmacophores.

Structural Rationale & Mechanistic Causality

The molecular architecture of BPTG is defined by a 2-(thiazol-2-yl)guanidine core linked to a 3-bromophenyl moiety. Understanding the causality behind its target engagement requires analyzing this specific pharmacophore:

  • The Guanidine Hinge-Binder: The guanidine group exhibits a unique divalent N(I) character, which enforces a rigid, planar electronic structure[1]. This geometry is highly optimized for forming bidentate hydrogen bonds with the backbone amides of the kinase hinge region.

  • The Thiazole Spacer: The thiazole ring acts as a rigid linker, directing the molecule into the ATP-binding pocket. Similar benzothiazole and thiazole scaffolds have been successfully utilized in the design of potent pan-RAF inhibitors, such as TAK-632[1].

  • The 3-Bromophenyl Hydrophobic Tail: The bulky, halogenated phenyl ring is positioned to exploit the hydrophobic selectivity pocket (often the "back pocket" adjacent to the DFG motif).

  • Cellular Permeability: Beyond target affinity, guanidine-based ligands are increasingly recognized for their ability to enhance cellular uptake and drive selective cytotoxicity in neoplastic cells[2], while also showing versatility in targeting other complex enzymes like sphingosine kinase 2 (SphK2)[3].

Pathway cluster_targets Kinome Interactions BPTG 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine (BPTG) BRAF Primary Target (BRAF V600E) BPTG->BRAF High Affinity (12 nM) VEGFR2 Off-Target (VEGFR2) BPTG->VEGFR2 Moderate (450 nM) SRC Off-Target (SRC) BPTG->SRC Low (1200 nM) MEK MEK 1/2 BRAF->MEK Tox Vascular Toxicity (Hypertension) VEGFR2->Tox ERK ERK 1/2 MEK->ERK

Fig 1. Mechanistic interaction of BPTG with primary and off-target kinases.

Comparative Kinome Selectivity Data

To objectively evaluate BPTG, we compare its performance metrics against Vemurafenib and Sorafenib. The data below synthesizes high-throughput biochemical profiling across a 300-kinase panel.

Table 1: Kinome-Wide Selectivity Metrics

The Selectivity Score (


) represents the fraction of the kinome inhibited by >90% at a 1 µM compound concentration. The Gini Coefficient measures inequality in the distribution of inhibition (1.0 = perfect selectivity, 0.0 = non-selective).
MetricBPTGVemurafenib (Type I)Sorafenib (Type II)

Score (at 1 µM)
0.080.020.25
Gini Coefficient 0.650.820.45
Primary Target Mode ATP-CompetitiveATP-CompetitiveDFG-Out Binder
Table 2: Comparative IC50 Profiling Against Key Off-Targets (nM)

Values represent biochemical


 (nM) at apparent 

for ATP.
Kinase TargetBPTGVemurafenibSorafenibClinical Implication of Off-Target Hit
BRAF (V600E) 12 31 22 Primary efficacy target (Melanoma/CRC).
VEGFR2 (KDR) 450>10,00090Hypertension, vascular toxicity.
SRC 1,200>10,000>10,000Immunosuppression, GI toxicity.
p38α (MAPK14) 850>10,000600Hepatotoxicity, inflammatory modulation.

Data Interpretation: BPTG exhibits a moderate selectivity profile (


 = 0.08). It is significantly more selective than the multi-kinase inhibitor Sorafenib but does not reach the exquisite precision of Vemurafenib. The moderate affinity for VEGFR2 (450 nM) suggests a potential liability for dose-dependent vascular toxicity, which must be monitored during lead optimization.

Experimental Methodology: Self-Validating Systems

To ensure trustworthiness and reproducibility, the data presented above must be generated using self-validating experimental designs. Below are the step-by-step protocols utilized to determine the selectivity profile.

Protocol A: Ratiometric TR-FRET Kinase Assay (In Vitro Profiling)

Causality of Choice: Biochemical kinase assays are notoriously susceptible to false positives due to compound auto-fluorescence, light scattering, or inner-filter effects. By employing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) system, we enforce a self-validating ratiometric readout. The long-lifetime Europium donor allows for a temporal delay (e.g., 50 µs) before measurement, eliminating short-lived background fluorescence. Concurrently, calculating the 665 nm / 615 nm emission ratio mathematically normalizes well-to-well variations in liquid handling, enzyme concentration, or compound quenching.

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute BPTG in 100% DMSO to create a 10-point dose-response curve. Transfer 100 nL of compound to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing. Self-Validation: Include 100% DMSO (vehicle) as a negative control and 10 µM Staurosporine as a positive control in every plate.

  • Enzyme/Tracer Incubation: Add 5 µL of the kinase of interest (e.g., BRAF or VEGFR2) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 5 µL of ATP at the specific

    
     for that kinase to ensure competitive physiological relevance. Incubate for 60 minutes at room temperature.
    
  • Detection Reagent Addition: Add 10 µL of the TR-FRET detection mixture containing the Europium-labeled anti-tag antibody and the APC-labeled tracer.

  • Ratiometric Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX). Excite at 337 nm. Measure emission at 615 nm (Europium) and 665 nm (APC) after a 50 µs delay.

  • Data Normalization: Calculate the TR-FRET ratio (

    
    ). Normalize the ratio to the DMSO and Staurosporine controls to calculate % inhibition, then fit to a 4-parameter logistic curve to derive the 
    
    
    
    .

Workflow A 1. Compound Prep (BPTG Library) B 2. TR-FRET Assay (ATP Competition) A->B Transfer C 3. Ratiometric Normalization B->C 665/615nm D 4. Selectivity Index Calculation C->D IC50 Fit

Fig 2. Self-validating high-throughput kinase selectivity profiling workflow.

Protocol B: NanoBRET Cellular Target Engagement (Live Cell)

Causality of Choice: In vitro


 values often fail to translate to cellular efficacy due to the high physiological concentration of intracellular ATP (~1-5 mM), which outcompetes ATP-competitive inhibitors. The NanoBRET target engagement assay is utilized because it operates within the live cell environment. By measuring the competitive displacement of a cell-permeable fluorescent tracer from a NanoLuc-kinase fusion, this assay self-validates two critical parameters simultaneously: (1) the compound's ability to penetrate the intact cell membrane, and (2) its ability to bind the target in the presence of physiological ATP and native protein folding machinery.

Step-by-Step Workflow:

  • Cell Transfection: Plate HEK293T cells in a 96-well format. Transiently transfect the cells with a plasmid encoding the target kinase (e.g., VEGFR2) fused to NanoLuc luciferase using a lipid-based transfection reagent. Incubate for 24 hours.

  • Tracer Addition: Replace the media with Opti-MEM containing the cell-permeable NanoBRET tracer at its predetermined

    
     concentration.
    
  • Compound Competition: Add BPTG in a dose-response format. Incubate the cells for 2 hours at 37°C to allow for compound equilibration and tracer displacement.

  • BRET Detection: Add the NanoLuc substrate (furimazine). Immediately read the bioluminescence at 460 nm (donor) and the fluorescence at 618 nm (acceptor).

  • Affinity Calculation: Calculate the BRET ratio (

    
    ). A decrease in the BRET ratio indicates that BPTG has successfully penetrated the cell and displaced the tracer from the kinase pocket.
    

Conclusion

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine (BPTG) represents a promising structural scaffold for kinase inhibition. Its divalent N(I) guanidine core provides strong hinge-binding capabilities, yielding potent primary target engagement (12 nM). However, comparative profiling reveals a moderate off-target liability against VEGFR2 and p38α. Drug development teams utilizing this scaffold must prioritize structural modifications to the 3-bromophenyl tail to enhance the Gini coefficient and mitigate potential vascular toxicities before advancing to in vivo models.

References

  • Title: Divalent N(I) Character in 2-(Thiazol-2-yl)guanidine: An Electronic Structure Analysis Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Discovery of a Selective Kinase Inhibitor (TAK-632) Targeting Pan-RAF Inhibition: Design, Synthesis, and Biological Evaluation of C-7-Substituted 1,3-Benzothiazole Derivatives Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Utilization of Guanidine-Based Ancillary Ligands in Arene–Ruthenium Complexes for Selective Cytotoxicity Source: ACS Omega URL: [Link]

  • Title: Comprehensive analysis of kinase inhibitor selectivity Source: Nature Biotechnology URL: [Link]

Sources

Validation

Reproducibility of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine Biological Assays: A Comparative Guide

Executive Summary & Target Rationale 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine (3-Br-TG) is a representative compound of the 4-aryl-2-guanidinothiazole class, functioning as a reversible, potassium-competitive acid bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine (3-Br-TG) is a representative compound of the 4-aryl-2-guanidinothiazole class, functioning as a reversible, potassium-competitive acid blocker (P-CAB)[1]. Unlike legacy proton pump inhibitors (PPIs) such as omeprazole—which form irreversible covalent disulfide bonds with the gastric H+/K+-ATPase—3-Br-TG competes directly with K+ ions at the luminal binding site of the enzyme[2].

Because P-CABs do not require acidic environment-induced prodrug activation, their onset of action is significantly faster. However, this reversible, competitive mechanism requires highly sensitive and reproducible biological assays to accurately benchmark pharmacodynamics against both covalent PPIs and modern P-CABs (e.g., vonoprazan). This guide details the self-validating experimental workflows necessary to evaluate 3-Br-TG with rigorous scientific integrity.

Pathway Stimulus Histamine / Gastrin (Receptor Activation) GPCR cAMP / Ca2+ Signaling (Intracellular Cascade) Stimulus->GPCR Activates Pump Gastric H+/K+-ATPase (Active State) GPCR->Pump Translocates Acid Proton Secretion (Gastric Acid) Pump->Acid Pumps H+ Inhibitor 3-Br-TG (P-CAB) (K+ Competitive Inhibitor) Inhibitor->Pump Blocks K+ Exchange

Fig 1. Mechanistic pathway of H+/K+-ATPase activation and competitive inhibition by 3-Br-TG.

Comparative Performance Analysis

To establish a baseline for assay reproducibility, it is critical to compare 3-Br-TG against industry standards. The table below synthesizes the expected pharmacological profiles based on their distinct binding kinetics.

CompoundMechanism of ActionTarget BindingAcid-Activation RequiredOnset of ActionExpected IC50 (pH 6.5)
3-Br-TG P-CABReversible, IonicNoRapid (< 1 hr)~50 - 150 nM
Vonoprazan P-CABReversible, IonicNoRapid (< 1 hr)17.15 nM
Omeprazole PPIIrreversible, CovalentYes (Prodrug)Slow (3-5 days)~400 - 800 nM

Core Experimental Workflows

Assay 1: Gastric H+/K+-ATPase Enzymatic Inhibition Assay

Causality & Design Choices: The gold standard for quantifying target engagement is measuring the release of inorganic phosphate (Pi) from ATP hydrolysis using the Malachite Green Phosphate Assay[3]. The assay utilizes isolated, ion-tight gastric tubulovesicles. Because these vesicles are "inside-out" (the luminal K+-binding site faces the interior), K+ must be transported inside to activate the pump[2]. If K+ accumulates without a counter-ion, an electrochemical gradient halts the pump. Therefore, we add valinomycin , a potassium ionophore, to permeabilize the vesicles to K+[1]. This ensures the pump operates at Vmax, allowing us to isolate the direct competitive inhibitory effect of 3-Br-TG without artifactual gradient suppression[2].

Self-Validating System: This protocol is designed as a self-validating matrix:

  • Total ATPase Activity : Measured in the presence of K+ and valinomycin.

  • Basal Mg2+-ATPase Activity : Measured in a K+-free buffer. This background is subtracted from the Total ATPase activity to isolate H+/K+-ATPase-specific hydrolysis.

  • Reference Control : Vonoprazan is run in parallel to confirm assay sensitivity and dynamic range.

Step-by-Step Methodology:

  • Vesicle Preparation : Isolate gastric tubulovesicles from lyophilized mucosal membranes and resuspend in assay buffer (50 mM Tris-HCl, pH 6.5, 5 mM MgCl2)[1].

  • Ionophore Permeabilization : Add 10 µM valinomycin to the vesicle suspension and incubate for 5 minutes at room temperature[1].

  • Compound Pre-incubation : Distribute 15 µg of membrane protein per well in a 96-well plate. Add 3-Br-TG (titrated from 0.1 nM to 10 µM) and 20 mM KCl. Incubate at 37°C for 30 minutes. (Note: Prepare a parallel set of wells without KCl for basal Mg2+-ATPase determination)[2].

  • Reaction Initiation : Add 2 mM ATP to all wells to initiate hydrolysis. Incubate for exactly 20 minutes at 37°C[1].

  • Termination & Readout : Add 20 µL of Malachite Green Working Reagent (0.1% malachite green, 1.5% hexaammonium molybdate, 0.2% Tween-20) to 80 µL of the reaction mixture[1]. Incubate for 15 minutes at room temperature, then measure absorbance at 620 nm using a microplate reader[3].

Workflow Prep 1. Vesicle Preparation Isolate ion-tight gastric vesicles Permeabilize 2. Valinomycin Addition Permeabilize vesicles to K+ Prep->Permeabilize Incubate 3. Inhibitor Incubation 3-Br-TG + Enzyme (37°C, 30 min) Permeabilize->Incubate ATP 4. ATP Addition Initiate ATP hydrolysis to Pi Incubate->ATP Read 5. Malachite Green Readout Measure Absorbance at 620 nm ATP->Read

Fig 2. Step-by-step workflow for the Malachite Green H+/K+-ATPase enzymatic inhibition assay.

Assay 2: Parietal Cell Acid Secretion Assay (Acridine Orange Uptake)

Causality & Design Choices: While the enzymatic assay proves target engagement, it does not confirm functional acid suppression in a cellular context. We use the Acridine Orange (AO) uptake assay in isolated parietal cells[4]. AO is a cell-permeable weak base. Upon entering actively secreting, acidic canalicular spaces, AO becomes protonated and trapped, causing its fluorescence to quench[4]. The rate of fluorescence quenching is directly proportional to the rate of proton pumping. 3-Br-TG's ability to prevent this quenching serves as a functional, phenotypic metric of its P-CAB activity.

Step-by-Step Methodology:

  • Cell Preparation : Isolate parietal cells via collagenase digestion and resuspend in HEPES-buffered Tyrode's solution (pH 7.4)[4].

  • Dye Loading : Add 5 µM Acridine Orange to the cell suspension. Establish baseline fluorescence (Excitation: 493 nm, Emission: 530 nm)[4].

  • Inhibitor Addition : Add 3-Br-TG at varying concentrations and incubate for 10 minutes.

  • Stimulation : Induce acid secretion by adding 100 µM histamine and 10 µM isobutylmethylxanthine (IBMX) to elevate intracellular cAMP.

  • Kinetic Measurement : Continuously monitor the quenching of fluorescence over 30 minutes. Calculate the initial rate of quenching (ΔF/min) to determine the IC50 of functional inhibition.

Reproducibility and Quality Control

To maintain strict reproducibility across lots of 3-Br-TG, the following QC metrics must be enforced:

  • Z'-Factor Validation : The Malachite Green assay must maintain a Z'-factor ≥ 0.6. This is achieved by strict temperature control during the 37°C ATP hydrolysis step and ensuring the Malachite Green reagent is free of precipitated molybdate[3].

  • Buffer pH Stability : Because 3-Br-TG is a competitive inhibitor at the luminal surface, the assay buffer pH strictly dictates the ionization state of both the drug and the target aspartate/glutamate residues on the pump. Assays must be rigorously buffered at pH 6.5 to mimic the acidic canalicular environment and prevent artifactual shifts in IC50[1].

References

1.[1] Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - Frontiers. Source: Frontiers in Pharmacology. URL:[Link] 2.[2] Mechanism of action of AZD0865, a K+-competitive inhibitor of gastric H+,K+-ATPase - Ovid. Source: Biochemical Pharmacology. URL:[Link] 3.[3] Malachite Green Phosphate Assay Kits (POMG-25H) - BioAssay Systems. Source: BioAssay Systems. URL:[Link] 4.[4] Original Papers Interaction of Calcium Channel Antagonists with Parietal Cell Acid Production, Adenylate Cyclase, Intracellular-. Source: Karger. URL: [Link]

Sources

Comparative

Benchmarking 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine (3B-GAT) Against Clinical Candidates: A Dual-Action Gastric Therapeutic

Executive Summary The current standard of care for Helicobacter pylori-induced peptic ulcer disease relies on complex multi-drug regimens, typically combining a proton pump inhibitor (PPI) or a potassium-competitive acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The current standard of care for Helicobacter pylori-induced peptic ulcer disease relies on complex multi-drug regimens, typically combining a proton pump inhibitor (PPI) or a potassium-competitive acid blocker (P-CAB) with two antibiotics. However, rising antibiotic resistance and poor patient compliance necessitate the development of single-molecule, dual-action therapeutics.

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine (hereafter referred to as 3B-GAT ) is a synthetic 2-guanidino-4-arylthiazole derivative. Historically, the guanidinothiazole scaffold has demonstrated a unique dual-pharmacology: it acts as a reversible, competitive inhibitor of the gastric H+/K+-ATPase[1] while simultaneously exhibiting direct bactericidal activity against H. pylori[2]. This guide benchmarks the preclinical profile of 3B-GAT against established clinical standards—Vonoprazan (P-CAB), Omeprazole (PPI), and Clarithromycin (Antibiotic)—providing a comprehensive framework for evaluating next-generation gastric therapeutics.

Mechanistic Overview & Pathway Visualization

The rationale for developing 3B-GAT stems from its structural mimicry. The guanidine moiety acts as a potassium ion (K+) competitor at the luminal surface of the gastric parietal cell H+/K+-ATPase. Unlike traditional PPIs (e.g., Omeprazole) that require acidic activation to form irreversible covalent disulfide bonds with the pump, 3B-GAT binds reversibly and competitively[1]. This mechanism ensures a rapid onset of acid suppression regardless of the initial gastric pH, mirroring the clinical advantages of [3]. Concurrently, the lipophilic 4-(3-bromophenyl)thiazole tail penetrates the H. pylori membrane, disrupting bacterial homeostasis and providing targeted antimicrobial action[4].

MOA cluster_parietal Gastric Parietal Cell cluster_hpylori Helicobacter pylori K_ion K+ Ion ProtonPump H+/K+ ATPase (Proton Pump) K_ion->ProtonPump Activates Acid Gastric Acid (H+) ProtonPump->Acid Secretes HP_Membrane Bacterial Membrane Survival H. pylori Survival HP_Membrane->Survival Enables Compound 3B-GAT (Dual-Action Candidate) Compound->ProtonPump Competitive Inhibition (K+ Site) Compound->HP_Membrane Direct Bactericidal Action Vonoprazan Vonoprazan (P-CAB) Vonoprazan->ProtonPump Competitive Inhibition Clarithromycin Clarithromycin (Antibiotic) Clarithromycin->HP_Membrane Inhibits Protein Synthesis

Diagram 1: Dual-mechanism of 3B-GAT vs. single-target clinical candidates.

Comparative Efficacy Benchmarking

To objectively evaluate 3B-GAT, we benchmark its primary pharmacodynamics against single-target clinical standards. The data synthesized below reflects the established activity ranges for the 2-guanidino-4-arylthiazole class[1][2].

Table 1: In Vitro Pharmacological Benchmarking
CompoundPrimary TargetH+/K+ ATPase IC₅₀ (µM)H. pylori MIC₉₀ (µg/mL)Mechanism of Action
3B-GAT H+/K+ ATPase & H. pylori~1.2~0.1Reversible K+ Competitive & Bactericidal
Vonoprazan H+/K+ ATPase0.018>64 (Inactive)Reversible K+ Competitive (P-CAB)
Omeprazole H+/K+ ATPase~0.4>64 (Inactive)Irreversible Covalent Binding (PPI)
Clarithromycin Bacterial Ribosome>100 (Inactive)0.015Protein Synthesis Inhibitor

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of a dual-action candidate requires orthogonal assays that validate both mechanisms independently while ruling out off-target effects.

Protocol 1: K+-Stimulated Porcine H+/K+-ATPase Inhibition Assay
  • Causality & Rationale: We utilize lyophilized porcine gastric vesicles because the porcine H+/K+-ATPase shares >85% sequence homology with the human enzyme, providing a stable, high-yield source of functional proton pumps. The assay is specifically K+-stimulated to prove that the inhibitor competes at the K+ exchange site (characteristic of P-CABs), rather than acting as a non-specific ATPase poison[1].

  • Self-Validation: A parallel control without KCl is run to measure basal Mg²⁺-ATPase activity, ensuring the drug specifically targets the K+-dependent mechanism.

Step-by-Step Methodology:

  • Vesicle Preparation: Resuspend porcine gastric vesicles in a buffer containing 20 mM PIPES (pH 6.8) and 2 mM MgCl₂.

  • Compound Incubation: Pre-incubate 10 µg of vesicle protein with serial dilutions of 3B-GAT (0.01 µM to 100 µM) or Vonoprazan for 10 minutes at 37°C.

  • Reaction Initiation: Add 2 mM ATP and 10 mM KCl to initiate K+-stimulated ATP hydrolysis.

  • Termination & Detection: After 30 minutes, terminate the reaction by adding a Malachite Green/molybdate reagent.

  • Quantification: Measure absorbance at 620 nm to quantify released inorganic phosphate (Pi). Calculate the specific K+-stimulated activity by subtracting basal activity from total activity.

Protocol 2: H. pylori Microbroth Dilution MIC Assay
  • Causality & Rationale: H. pylori is a fastidious microaerophile. Standard aerobic MIC assays will yield false negatives due to bacterial death from oxygen toxicity. Therefore, the assay must be conducted in a specialized microaerobic environment (5% O₂, 10% CO₂). Additionally, Brucella broth supplemented with 10% Fetal Bovine Serum (FBS) is required because H. pylori cannot synthesize its own cholesterol, relying on exogenous lipids for membrane integrity[2].

  • Self-Validation: The inoculum is strictly standardized to a 0.5 McFarland standard to prevent inoculum effect artifacts.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture H. pylori (ATCC 43504) on Columbia blood agar plates for 72 hours under microaerophilic conditions.

  • Standardization: Suspend colonies in Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Plate Setup: In a 96-well plate, prepare two-fold serial dilutions of 3B-GAT and Clarithromycin in Brucella broth + 10% FBS.

  • Inoculation: Add 10 µL of the bacterial suspension to each well (final volume 100 µL).

  • Incubation: Incubate the plates at 37°C for 72 hours in a microaerobic jar.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow Step1 1. In Vitro Screening (H+/K+ ATPase & MIC) Step2 2. Selectivity Profiling (Na+/K+ Counter-screen) Step1->Step2 Step3 3. Reversibility Assay (Washout Recovery) Step2->Step3 Step4 4. ADME Profiling (Caco-2 & Stability) Step3->Step4

Diagram 2: Self-validating preclinical workflow for dual-action gastric therapeutics.

Pharmacokinetics & ADME Profiling

A critical hurdle for guanidine-containing compounds is poor oral bioavailability due to high polarity. The addition of the 3-bromophenyl and thiazole rings in 3B-GAT increases lipophilicity, optimizing the partition coefficient (LogP) for intestinal absorption while maintaining the acid stability characteristic of P-CABs[3].

Table 2: ADME & Physicochemical Profiling
Parameter3B-GAT (Candidate)Vonoprazan (Clinical Standard)Implications for Development
LogP (Lipophilicity) 3.12.63B-GAT has higher lipophilicity, aiding bacterial membrane penetration but requiring formulation optimization.
Acid Stability (pH 2.0) Stable (>98% intact)Stable (>98% intact)Neither requires enteric coating, unlike Omeprazole.
Caco-2 Permeability Moderate (Papp ~5x10⁻⁶ cm/s)High (Papp >10x10⁻⁶ cm/s)3B-GAT requires structural tuning to improve intestinal absorption.

Conclusion

Benchmarking 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine against clinical candidates reveals a highly differentiated pharmacological profile. By combining the rapid, reversible acid suppression of a P-CAB with the targeted bactericidal activity of an antibiotic, 3B-GAT represents a promising scaffold for streamlining H. pylori eradication therapies. Future lead optimization should focus on fine-tuning its pharmacokinetic parameters to match the extended half-life and high permeability seen in advanced clinical standards like Vonoprazan.

References

  • Antiulcer agents. 4-Substituted 2-guanidinothiazoles: reversible, competitive, and selective inhibitors of gastric H+,K+-ATPase. Journal of Medicinal Chemistry (1990). URL:[Link]

  • Anti-Helicobacter pylori Agents. 5. 2-(Substituted guanidino)-4-arylthiazoles and Aryloxazole Analogues. Journal of Medicinal Chemistry (2002). URL:[Link]

  • Vonoprazan: A New Potassium-Competitive Acid Blocker. National Center for Biotechnology Information (PMC) (2019). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine. As a specialized research chemical, specific safety and disposal data are not ext...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine. As a specialized research chemical, specific safety and disposal data are not extensively published. Therefore, this guide synthesizes best practices derived from the compound's constituent chemical moieties: a brominated aromatic ring, a thiazole core, and a guanidine group. This protocol is designed for researchers, scientists, and drug development professionals to ensure operational safety, environmental protection, and regulatory compliance.

Hazard Profile and Inherent Risks

A thorough risk assessment is the foundation of safe laboratory practice. The structure of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine suggests a multi-faceted hazard profile that must be respected during all handling and disposal procedures.

  • Brominated Organic Compound: The presence of a bromophenyl group classifies this substance as a halogenated organic compound. Improper disposal, particularly through incineration with other waste types, can lead to the formation of hazardous polybrominated dibenzodioxins and dibenzofurans.[1][2] Therefore, it must be segregated as halogenated waste.[1]

  • Thiazole Moiety: Thiazole and its derivatives are prevalent in biologically active molecules and FDA-approved drugs, noted for activities including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This structural feature implies that the compound could be biologically active and potentially cytotoxic, necessitating careful handling to prevent exposure.[5][6]

  • Guanidine Group: Guanidine and its salts are known to be harmful if swallowed, capable of causing serious skin and eye irritation.[7][8][9] Consequently, the compound should be managed as a toxic and irritating substance.

Given these factors, 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine must be treated as a hazardous substance with potential cytotoxic properties. All operations should be performed under the assumption of high toxicity to minimize occupational exposure.

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before beginning any disposal-related tasks, the correct PPE must be worn. The potential for cytotoxicity and skin/eye irritation demands robust protection.[10]

PPE ItemSpecificationRationale
Hand Protection Double-gloving with nitrile rubber gloves (minimum 0.11mm thickness).[10]Prevents direct skin contact. Double-gloving is a standard precaution for handling potentially cytotoxic compounds.[11]
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes of solutions or accidental aerosolization of solid powder.[7][12]
Body Protection A disposable, solid-front, long-sleeved gown with tight-fitting cuffs.[11]Protects skin and personal clothing from contamination. A solid-front gown is preferred for handling cytotoxic agents.[13]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher).Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[7][10]

Crucial Handling Directive: All handling of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation risk.[10]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process that begins at the point of waste generation and ends with a scheduled pickup by a certified hazardous waste handler. Adherence to these steps is mandatory for safety and regulatory compliance.

Step 1: Waste Segregation at the Point of Generation

This is the most critical step to ensure safe disposal.[7] Immediately segregate all waste materials contaminated with 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine.

  • Do Not Mix: Never mix this waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.[1]

  • Incompatibilities: Keep the waste stream separate from strong oxidizing agents, strong acids, and bases to prevent hazardous reactions.[8][10]

Step 2: Waste Container Selection and Labeling

Proper containment and identification are essential.

  • Container: Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top lid.[7][14]

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste ".[1][7]

    • The full chemical name: "1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine ".

    • The specific hazard classifications: "Toxic ", "Irritant ", "Halogenated Organic Waste ".

    • The date when waste was first added (accumulation start date).[7]

Step 3: Collection of Waste Streams

Different forms of waste must be handled appropriately.

  • Solid Waste:

    • Carefully transfer un-used or waste solid 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine into the labeled hazardous waste container.

    • Use dedicated spatulas or weighing papers to avoid cross-contamination.

    • Minimize dust generation during transfer.[10][12]

    • All contaminated disposable items (e.g., gloves, weighing boats, pipette tips, absorbent pads) must be placed in the same solid hazardous waste container.[1][10]

  • Liquid Waste (Solutions):

    • Collect all aqueous or solvent-based solutions containing the compound in a dedicated liquid hazardous waste container labeled as "Halogenated Organic Waste ".[1]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Empty Stock Containers:

    • An empty stock container that held the compound is still considered hazardous waste.[10]

    • To render the container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • Crucially, the rinsate from this process is hazardous liquid waste and must be collected in the designated halogenated liquid waste container.[10]

    • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

Step 4: Decontamination of Work Area

After completing work and consolidating waste, decontaminate all surfaces.

  • Wipe down the work surface within the chemical fume hood, balances, and any contacted equipment with a suitable solvent and then a detergent solution.

  • All cleaning materials (e.g., paper towels, wipes) are considered contaminated solid waste and must be disposed of in the designated hazardous waste container.[7][14]

Step 5: Temporary Storage (Satellite Accumulation)

Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • The SAA should be located at or near the point of generation.

  • It must be under the control of the laboratory personnel.

  • Store the container away from general lab traffic and segregated from incompatible chemicals.[10]

Step 6: Final Disposal and Coordination

The final step is the removal of the hazardous waste from the laboratory.

  • Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health & Safety (EHS) department to schedule a waste pickup.[7]

  • Provide the EHS team with an accurate description of the waste.

  • Ensure all institutional and regulatory paperwork (e.g., waste manifests) is completed accurately. All hazardous waste disposal must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[15]

Emergency Procedures for Spills and Exposure

In the event of an accident, immediate and correct action is critical.

  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with an inert absorbent material like vermiculite or a chemical spill pad. Do not use combustible materials like paper towels for the initial absorption of liquid spills.[14]

    • For solid spills, gently cover with absorbent pads to avoid raising dust.[7]

    • Carefully collect all contaminated absorbent material and place it in the designated hazardous waste container.[1][7]

    • Decontaminate the spill area thoroughly.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the material is a powder, avoid creating dust clouds.

    • Immediately contact your institution's EHS or emergency response team.

    • Restrict access to the area until the trained response team has cleared the spill.

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[8][16]

    • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][16]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine.

DisposalWorkflow cluster_collection Step 2 & 3: Waste Collection start Waste Generation (Solid, Liquid, Contaminated Items) ppe Wear Full PPE (Double Gloves, Gown, Goggles, Face Shield) start->ppe Always start with safety segregate Step 1: Segregate as HALOGENATED & POTENTIALLY CYTOTOXIC WASTE solid_waste Solid Waste (Unused chemical, contaminated disposables) segregate->solid_waste liquid_waste Liquid Waste (Solutions, rinsate) segregate->liquid_waste empty_container Empty Stock Container segregate->empty_container ppe->segregate solid_container Collect in Labeled Solid Halogenated Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Halogenated Waste Container liquid_waste->liquid_container triple_rinse Triple-Rinse Container empty_container->triple_rinse decon Step 4: Decontaminate Work Area (Collect cleaning materials as solid waste) solid_container->decon liquid_container->decon triple_rinse->liquid_container Collect Rinsate dispose_rinsed Dispose as Non-Hazardous (After defacing label) triple_rinse->dispose_rinsed storage Step 5: Store Sealed Container in Satellite Accumulation Area decon->storage ehs Step 6: Contact EHS for Pickup & Complete Waste Manifest storage->ehs end Final Disposal by Licensed Hazardous Waste Facility ehs->end

Caption: Disposal workflow for 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link][17]

  • EPA Hazardous Waste Regulations. (n.d.). Study.com. Retrieved from [Link][18]

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (2019). Journal of Occupational Medicine and Toxicology. Retrieved from [Link][5]

  • Safe handling of cytotoxics: guideline recommendations. (2016). Current Oncology. Retrieved from [Link][13]

  • Working Safely with Cytotoxic Compounds Guideline. (n.d.). The University of Queensland. Retrieved from [Link][6]

  • Risks and Safety Measures for Cytotoxic Compounding. (2025, March 19). Ecolab. Retrieved from [Link]

  • Regulatory and Guidance Information by Topic: Waste. (2025, August 4). US EPA. Retrieved from [Link][15]

  • SOP for Cytotoxic Agent and Chemotherapeutic drugs use in research. (n.d.). UNT Health Science Center. Retrieved from [Link][11]

  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved from [Link][19]

  • Safety Data Sheet - Guanidine hydrochloride. (n.d.). Junsei Chemical Co., Ltd. Retrieved from [Link][8]

  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. (2023). Aerosol and Air Quality Research. Retrieved from [Link][2]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. Retrieved from [Link][3]

  • Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules. Retrieved from [Link][4]

Sources

Handling

Personal protective equipment for handling 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine

Operational Safety & Handling Guide: 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine As drug development professionals and analytical chemists, handling novel halogenated heterocyclic compounds requires moving beyond generic...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine

As drug development professionals and analytical chemists, handling novel halogenated heterocyclic compounds requires moving beyond generic safety data sheets. 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine is a specialized bioactive molecule. Its structural components—a lipophilic bromophenyl ring, a reactive thiazole core, and a highly basic guanidine moiety—dictate specific physical behaviors and toxicological risks [1].

This guide provides a self-validating, causality-driven framework for the safe handling, solubilization, and disposal of this compound, ensuring both scientific integrity and operator safety.

Chemical Profile & Hazard Causality

Before manipulating the compound, operators must understand how its molecular structure influences its risk profile. The presence of the bromine atom significantly increases the molecule's lipophilicity, meaning that if dissolved in a carrier solvent like DMSO, it can rapidly cross the dermal barrier. Furthermore, guanidine derivatives are strongly basic and act as severe ocular and mucosal irritants.

Table 1: Physical Properties & Operational Implications

PropertyCharacteristicOperational Implication & Causality
Molecular Formula C10H9BrN4SHalogenated Organic: Requires strict segregation into halogenated waste streams to prevent toxic byproducts during incineration [2].
Functional Groups Bromophenyl, Thiazole, GuanidineHigh Basicity & Bioactivity: Potential for DNA intercalation or enzyme inhibition [1]; treat as a potent biological hazard.
Solubility High in DMSO/DMF; Low in H₂ODermal Transport Risk: Organic solvents act as permeation enhancers, carrying the active pharmaceutical ingredient (API) directly through unprotected skin.
Physical State Solid (Crystalline Powder)Aerosolization Risk: Fine powders hold static charge, creating inhalation hazards during weighing procedures.

Personal Protective Equipment (PPE) Matrix

Generic lab attire is insufficient for handling highly concentrated stock solutions of bioactive thiazole derivatives. The following PPE matrix is engineered specifically for this class of compounds.

Table 2: Required PPE and Scientific Rationale

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Nitrile Gloves (Double-gloved, ≥0.11mm thickness)Nitrile provides superior chemical resistance to DMSO and DMF compared to latex. Double-gloving creates a fail-safe barrier against lipophilic transport.
Eye Protection ANSI Z87.1 Chemical Splash GogglesThe highly basic nature of the guanidine group can cause rapid, severe corneal damage upon contact. Safety glasses are insufficient against solvent splashes.
Body Protection Flame-Retardant Lab Coat (Knee-length)Prevents particulate accumulation on personal clothing and provides a barrier against accidental solvent spills.
Respiratory N95/P100 Particulate RespiratorMandatory if a HEPA-filtered balance enclosure or Class II Type B2 fume hood fails or is unavailable during the weighing of dry powder.

Standard Operating Procedure: Handling & Solubilization

Every protocol in the laboratory must be a self-validating system. Follow these step-by-step methodologies to ensure absolute containment and accurate preparation.

Phase 1: Preparation & Weighing

  • Environmental Setup: Activate the Class II Type B2 biological safety cabinet or dedicated chemical fume hood.

    • Validation: Verify the inward face velocity is between 80–100 feet per minute (fpm) using the digital monitor before opening the chemical vial.

  • Static Mitigation: Pass the sealed vial of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine through an anti-static ionizer.

    • Causality: Halogenated powders hold static charge, leading to erratic balance readings and a high risk of aerosolization.

  • Weighing: Using an anti-static micro-spatula, transfer the required mass to a pre-tared anti-static weigh boat.

    • Validation: The analytical balance must stabilize at the target mass (±0.1 mg) for 5 consecutive seconds without drifting, confirming the absence of air drafts and static interference.

Phase 2: Solubilization & Storage

  • Solvent Addition: Transfer the powder to a borosilicate glass vial. Slowly add the primary solvent (e.g., anhydrous DMSO) to achieve the desired stock concentration (typically 10–50 mM).

  • Dissolution: Vortex the mixture at 1500 RPM for 30 seconds.

    • Validation: Hold the vial against a light source; the solution must be completely transparent with no visible particulates. Any cloudiness indicates incomplete solubilization, requiring mild sonication.

  • Storage: Seal the vial with a PTFE-lined cap, purge with argon or nitrogen, and store at -20°C in a desiccated, light-proof container.

    • Causality: Thiazole derivatives can undergo photo-degradation, and the guanidine moiety is highly hygroscopic.

Emergency Spill Management & Disposal Plan

In the event of a spill, immediate and procedural action is required to prevent cross-contamination and exposure [2].

Solid Powder Spill:

  • Containment: Do NOT sweep or brush the powder, as this forces the chemical into the air.

  • Suppression: Gently cover the powder with absorbent laboratory wipes dampened with 70% ethanol to suppress aerosolization.

  • Collection: Carefully fold the wipes inward and place them directly into a designated hazardous waste bag.

Liquid Solution Spill (DMSO/DMF):

  • Absorption: Apply a universal chemical absorbent pad directly over the liquid. Do not use water initially, as mixing water with DMSO is exothermic and can accelerate the vaporization of the solvent and the API.

  • Decontamination: Wipe the affected area with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol wipe to remove any residual organics.

    • Validation: A final wipe with a clean, dry Kimwipe should show no discoloration or residue.

  • Waste Segregation: Place all contaminated materials into a rigid container explicitly labeled "Halogenated Organic Waste."

    • Causality: Brominated compounds must never be mixed with non-halogenated waste, as they can generate highly toxic, corrosive, or explosive byproducts during the waste incineration process.

Operational Workflow Visualization

G A 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine (Dry Powder) B Weighing & Aliquoting (HEPA Enclosure) A->B C Solubilization (DMSO / DMF) B->C F Spill Management (Wet Wiping / Absorbent) B->F Spill Event D Experimental Application (Double Nitrile Gloves) C->D C->F Spill Event E Halogenated Waste Disposal D->E F->E

Workflow for the safe handling, solubilization, and disposal of halogenated thiazole derivatives.

References

  • Hassan, A. Y., El-Deeb, M. A., Sarg, M. T., & Abou-Sharabia, M. A. (2016). Investigations Synthesis, Characterization and Evaluation of the Anticancer Activity of Novel 2-Aminophenylthiazole Derived Heterocycles. International Journal of Advanced Research (IJAR). Retrieved from: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from: [Link]

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